A 77-01
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4/c1-12-5-4-8-17(21-12)18-15(11-20-22-18)13-9-10-19-16-7-3-2-6-14(13)16/h2-11H,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTYZDORHCDZPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=C(C=NN2)C3=CC=NC4=CC=CC=C34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80440480 | |
| Record name | 4-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
607737-87-1 | |
| Record name | 4-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Discovery of A 77-01: A Potent Inhibitor of the TGF-β Type I Receptor (ALK5)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of a myriad of cellular processes, including proliferation, differentiation, apoptosis, and migration. Dysregulation of this pathway is implicated in a range of pathologies, most notably in cancer progression and fibrosis.[1][2] The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to a type II receptor (TGF-βRII), which then recruits and phosphorylates a type I receptor, predominantly the activin receptor-like kinase 5 (ALK5).[3][4] Activated ALK5 subsequently phosphorylates the downstream signaling molecules Smad2 and Smad3, leading to their translocation to the nucleus and modulation of target gene expression.[4] Given its pivotal role, ALK5 has emerged as a key therapeutic target for the development of small molecule inhibitors. This technical guide provides a comprehensive overview of the discovery and characterization of A 77-01, a potent and selective inhibitor of ALK5.
Mechanism of Action
This compound is a potent, ATP-competitive inhibitor of the TGF-β type I receptor superfamily activin-like kinase, ALK5.[5][6] By binding to the kinase domain of ALK5, this compound prevents the phosphorylation and subsequent activation of its downstream targets, Smad2 and Smad3.[5] This blockade of the canonical TGF-β/Smad signaling pathway effectively abrogates the diverse cellular responses mediated by TGF-β.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity across various assays.
| Parameter | Value | Assay Type | Reference |
| IC50 (ALK5) | 25 nM | Kinase Assay | [5][6] |
| IC50 (ALK5) | 34 nM | Kinase Assay | [7][8] |
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Cell Line | Assay Type | Endpoint | This compound Concentration | Effect | Reference |
| Mv1Lu | Transcriptional Activation | Luciferase Reporter | 0.01-10 µM | Concentration-dependent inhibition of TGF-β-induced luciferase activity | [5] |
| Mv1Lu | Cell Growth | Cell Viability | 1 µM | Prevention of TGF-β-induced growth inhibition | [5] |
| HaCaT | Smad2 Phosphorylation | Western Blot | 1 µM | Inhibition of TGF-β-induced Smad2 phosphorylation | [5] |
| NMuMG | Epithelial-to-Mesenchymal Transition (EMT) | Morphology/Gene Expression | 1 µM | Prevention of TGF-β-induced EMT | [9] |
Table 2: Cellular Activity of this compound
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
ALK5 Kinase Assay
This protocol describes a typical in vitro kinase assay to determine the inhibitory activity of this compound against ALK5.
Materials:
-
Recombinant human ALK5 kinase
-
Myelin Basic Protein (MBP) as a substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound (or other test compounds)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing ALK5 kinase and MBP in the kinase reaction buffer.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture and pre-incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
TGF-β-Induced Transcriptional Activation Assay
This assay measures the ability of this compound to inhibit TGF-β-mediated gene expression using a luciferase reporter construct.
Materials:
-
Mv1Lu cells (or other TGF-β responsive cell line)
-
(CAGA)₁₂-luciferase reporter plasmid
-
Transfection reagent
-
TGF-β1
-
This compound
-
Luciferase assay system
Procedure:
-
Seed Mv1Lu cells in a multi-well plate.
-
Transfect the cells with the (CAGA)₁₂-luciferase reporter plasmid using a suitable transfection reagent.
-
After an appropriate incubation period (e.g., 24 hours), replace the medium with fresh medium containing varying concentrations of this compound or vehicle control.
-
Pre-incubate the cells with the inhibitor for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 1 ng/mL) for 16-24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.
-
Calculate the percentage of inhibition of TGF-β-induced luciferase activity for each concentration of this compound.
Cell Growth Inhibition Assay
This protocol assesses the ability of this compound to reverse the growth-inhibitory effects of TGF-β.
Materials:
-
Mv1Lu cells
-
TGF-β1
-
This compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Seed Mv1Lu cells in a multi-well plate.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with TGF-β1 (e.g., 1 ng/mL) in the presence or absence of varying concentrations of this compound.
-
Incubate the cells for a defined period (e.g., 48-72 hours).
-
Measure cell viability using a suitable reagent according to the manufacturer's protocol.
-
Calculate the percentage of reversal of TGF-β-induced growth inhibition for each concentration of this compound.
Smad2 Phosphorylation Assay (Western Blot)
This assay determines the effect of this compound on the phosphorylation of Smad2, a key downstream effector of ALK5.
Materials:
-
HaCaT cells (or other suitable cell line)
-
TGF-β1
-
This compound
-
Lysis buffer with phosphatase and protease inhibitors
-
Primary antibodies: anti-phospho-Smad2 (Ser465/467) and anti-total Smad2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed HaCaT cells and grow to near confluence.
-
Serum-starve the cells for several hours to reduce basal signaling.
-
Pre-treat the cells with this compound or vehicle control for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
Lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the anti-phospho-Smad2 primary antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total Smad2 antibody as a loading control.
-
Quantify the band intensities to determine the relative levels of phospho-Smad2.
Epithelial-to-Mesenchymal Transition (EMT) Assay
This protocol evaluates the ability of this compound to inhibit TGF-β-induced EMT in epithelial cells.
Materials:
-
NMuMG cells (murine mammary epithelial cells)
-
TGF-β1
-
This compound
-
Fixation and permeabilization buffers
-
Antibodies for immunofluorescence (e.g., anti-E-cadherin)
-
Fluorescently labeled phalloidin (for F-actin staining)
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Seed NMuMG cells on coverslips in a multi-well plate.
-
Treat the cells with TGF-β1 (e.g., 5 ng/mL) in the presence or absence of this compound for 48-72 hours.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding with a blocking solution (e.g., 1% BSA in PBS).
-
Incubate the cells with the primary antibody against E-cadherin.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Co-stain with fluorescently labeled phalloidin and DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize and capture images using a fluorescence microscope.
-
Analyze the images for changes in cell morphology (from cobblestone epithelial to elongated fibroblastic), loss of E-cadherin at cell-cell junctions, and the formation of actin stress fibers.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to the discovery of this compound.
Caption: TGF-β Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for the in vitro ALK5 kinase inhibition assay.
Caption: Logical relationship of cellular assays for this compound characterization.
References
- 1. broadpharm.com [broadpharm.com]
- 2. RETRACTED ARTICLE: A83-01 inhibits TGF-β-induced upregulation of Wnt3 and epithelial to mesenchymal transition in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A 77-01: A Technical Guide to its ALK5 Inhibitor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
A 77-01 is a potent, small-molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin-Like Kinase 5 (ALK5).[1][2][3] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration. Its dysregulation is implicated in a variety of diseases, most notably cancer and fibrosis. This compound exerts its inhibitory effect by competing with ATP for the kinase domain of ALK5, thereby preventing the phosphorylation of downstream mediators, SMAD2 and SMAD3, and halting the propagation of the TGF-β signal. This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: Kinase Selectivity Profile
| Kinase Target | IC50 (nM) | Assay Type | Notes |
| ALK5 (TGF-βRI) | 25 - 34 | Biochemical Kinase Assay | Potent and primary target.[1] |
| p38 MAPK | Weak inhibition at high concentrations | Cellular Assay | This compound shows weak effects on osmotic shock-induced p38 MAPK activity, primarily at concentrations of 1 µM and higher.[2] |
Note: The lack of a publicly available, comprehensive kinome scan for this compound limits a complete understanding of its off-target profile. Researchers are advised to perform their own broad kinase screening for a thorough assessment of selectivity.
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of action of this compound and the methodologies used for its characterization, the following diagrams, generated using the DOT language, illustrate the TGF-β signaling pathway and a typical experimental workflow for inhibitor profiling.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents.
In Vitro ALK5 Kinase Assay (ADP-Glo™ Format)
This assay quantifies ALK5 activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human ALK5 enzyme
-
ALK5 peptide substrate (e.g., casein)
-
This compound
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, starting at a high concentration (e.g., 1 mM). Further dilute these solutions in Kinase Assay Buffer.
-
Reaction Setup:
-
Add 2.5 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing ALK5 enzyme and substrate in Kinase Assay Buffer.
-
Initiate the reaction by adding 5 µL of ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for ALK5.
-
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to controls and determine the IC50 value by fitting the data to a dose-response curve.
LanthaScreen™ Eu Kinase Binding Assay
This is a fluorescence resonance energy transfer (FRET)-based assay to measure the binding affinity of an inhibitor to a kinase.
Materials:
-
GST-tagged ALK5 kinase
-
LanthaScreen™ Eu-anti-GST Antibody
-
Kinase Tracer (Alexa Fluor™ 647-labeled)
-
This compound
-
Kinase Buffer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO and then in Kinase Buffer.
-
Assay Assembly: In a 384-well plate, add in the following order:
-
5 µL of diluted this compound or DMSO control.
-
5 µL of a mixture of ALK5 kinase and Eu-anti-GST antibody.
-
5 µL of the Kinase Tracer.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a FRET-capable plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot for Phospho-SMAD2 Inhibition
This cellular assay determines the ability of this compound to inhibit TGF-β-induced phosphorylation of SMAD2.
Materials:
-
Human cell line responsive to TGF-β (e.g., HaCaT keratinocytes)
-
Complete cell culture medium
-
Serum-free medium
-
Recombinant human TGF-β1
-
This compound
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-SMAD2 (Ser465/467) and anti-total SMAD2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-SMAD2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total SMAD2 for a loading control.
-
-
Data Analysis: Quantify the band intensities to determine the relative levels of phosphorylated SMAD2.
TGF-β-Responsive Luciferase Reporter Assay
This assay measures the transcriptional activity of the TGF-β pathway.
Materials:
-
Human cell line (e.g., HEK293T)
-
TGF-β-responsive luciferase reporter plasmid (e.g., containing SMAD-binding elements driving firefly luciferase)
-
Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase)
-
Transfection reagent
-
Recombinant human TGF-β1
-
This compound
-
Dual-Luciferase® Reporter Assay System (Promega)
Procedure:
-
Transfection: Co-transfect the cells with the TGF-β-responsive reporter plasmid and the control plasmid.
-
Treatment:
-
After 24 hours, pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 16-24 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the fold induction of luciferase activity relative to the unstimulated control and determine the inhibitory effect of this compound.
-
Conclusion
This compound is a well-established and potent inhibitor of ALK5, a key kinase in the TGF-β signaling pathway. While its selectivity profile indicates a high degree of specificity for ALK5, further comprehensive kinase profiling is recommended for a complete understanding of its off-target effects. The experimental protocols provided in this guide offer a robust framework for researchers to characterize the potency, selectivity, and cellular efficacy of this compound and other ALK5 inhibitors, facilitating further investigation into their therapeutic potential in diseases driven by aberrant TGF-β signaling.
References
The Downstream Effects of A 77-01: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
A 77-01 is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, activin-like kinase 5 (ALK5).[1][2][3][4][5][6] By targeting ALK5, this compound effectively blocks the canonical TGF-β signaling pathway, which plays a critical role in a myriad of cellular processes, including growth, differentiation, apoptosis, and epithelial-to-mesenchymal transition (EMT).[7][8] Dysregulation of the TGF-β pathway is implicated in various pathologies, most notably in cancer progression and fibrosis. This technical guide provides an in-depth overview of the downstream effects of this compound, detailing its mechanism of action, quantitative biological activity, and the experimental protocols used to characterize its effects.
Mechanism of Action
The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TGF-βRII). This binding event recruits and phosphorylates the type I receptor, ALK5, leading to its activation. Activated ALK5 then propagates the signal by phosphorylating the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common-mediator Smad (co-Smad), Smad4. This entire complex then translocates into the nucleus, where it acts as a transcription factor, modulating the expression of target genes.
This compound exerts its inhibitory effect by directly targeting the ATP-binding site of the ALK5 kinase domain. This competitive inhibition prevents the phosphorylation of Smad2 and Smad3, thereby halting the downstream signaling cascade.[8] The result is a suppression of TGF-β-induced gene transcription and the associated cellular responses.
Quantitative Data Summary
The biological activity of this compound has been quantified in various in vitro assays. The following tables summarize the key quantitative data available for this compound.
Table 1: Inhibitory Activity of this compound against ALK5
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 25 nM | ALK5 Kinase Assay | [1][2][5][6] |
| IC50 | 34 nM | ALK5 Kinase Assay | [7] |
| IC50 (TGF-β-induced transcription) | 25 nM | Mv1Lu cells | [8] |
Table 2: Effects of this compound on Downstream Cellular Processes
| Assay | Cell Line | This compound Concentration | Incubation Time | Observed Effect | Reference |
| TGF-β-induced Transcriptional Activation | Mv1Lu | 0.01-10 µM | 25 hours | Concentration-dependent inhibition | [1] |
| TGF-β-induced Growth Inhibition | Mv1Lu | 1 µM | 24-72 hours | Prevention of growth inhibition | [1] |
| Smad2 Phosphorylation | HaCaT | 1 µM | 30 minutes | Inhibition of TGF-β-induced phosphorylation | [1][8] |
Table 3: Selectivity Profile of this compound
| Kinase/Receptor | Effect | Concentration | Reference |
| BMP-induced transcriptional activity | No effect | 1 µM | [8] |
| p38 MAPK | Weak inhibition | > 3 µM | [8] |
| ERK1/ERK2 | No significant effect | 1 µM | [8] |
Signaling Pathway Diagram
The following diagram illustrates the canonical TGF-β signaling pathway and the point of intervention by this compound.
Caption: TGF-β signaling pathway and the inhibitory action of this compound on ALK5.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the downstream effects of this compound.
ALK5 In Vitro Kinase Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of ALK5.
Workflow Diagram:
Caption: Workflow for an in vitro ALK5 kinase assay.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Prepare serial dilutions of this compound in DMSO, then further dilute in kinase buffer.
-
Prepare a solution of recombinant active ALK5 enzyme in kinase buffer.
-
Prepare a solution of the substrate (e.g., a generic kinase substrate or a specific substrate like recombinant Smad2) in kinase buffer.
-
Prepare a solution of ATP (e.g., containing [γ-³²P]ATP for radiometric detection, or for use with a luminescence-based kit like ADP-Glo™) in kinase buffer.
-
-
Kinase Reaction:
-
In a microplate, add the diluted this compound or vehicle (DMSO) to the wells.
-
Add the recombinant ALK5 enzyme to each well and pre-incubate for 10-15 minutes at 30°C to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP and substrate mixture.
-
Incubate the reaction for a defined period (e.g., 20-30 minutes) at 30°C.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA for chelation of Mg²⁺, or as specified by the detection kit).
-
Detect the amount of phosphorylated substrate. For a radiometric assay, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For luminescence-based assays, follow the manufacturer's protocol to measure the amount of ADP produced.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Western Blot for Smad2 Phosphorylation
This assay assesses the ability of this compound to inhibit TGF-β-induced Smad2 phosphorylation in a cellular context.
Workflow Diagram:
Caption: Workflow for Western blot analysis of Smad2 phosphorylation.
Methodology:
-
Cell Culture and Treatment:
-
Seed a TGF-β responsive cell line (e.g., HaCaT keratinocytes) in multi-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-16 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 30 minutes.[1]
-
Stimulate the cells with TGF-β1 (e.g., 1-5 ng/mL) for 1 hour.[8]
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Smad2 (p-Smad2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total Smad2 and a housekeeping protein (e.g., GAPDH or β-actin).
-
TGF-β-Induced Transcriptional Reporter Assay
This cell-based assay measures the effect of this compound on the transcriptional activity of the Smad complex.
Methodology:
-
Cell Culture and Transfection:
-
Seed a suitable cell line (e.g., Mv1Lu mink lung epithelial cells) in a multi-well plate.[1]
-
Co-transfect the cells with a luciferase reporter plasmid containing Smad-binding elements (SBEs) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Treatment and Luciferase Assay:
-
After 24 hours, pre-treat the cells with a range of concentrations of this compound or vehicle for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 100 pM) for 16-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the percentage of inhibition of TGF-β-induced transcription for each concentration of this compound.
-
Cell Proliferation Assay
This assay determines the effect of this compound on TGF-β-induced growth inhibition.
Methodology:
-
Cell Seeding and Treatment:
-
Viability Measurement:
-
At each time point, assess cell viability using a suitable method, such as the MTT or WST-1 assay. This involves adding the reagent to the cells, incubating for a specified time, and then measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Compare the viability of cells treated with TGF-β1 alone to those co-treated with TGF-β1 and this compound to determine if this compound can rescue the growth-inhibitory effect of TGF-β.
-
Epithelial-to-Mesenchymal Transition (EMT) Assay
This assay evaluates the ability of this compound to inhibit TGF-β-induced EMT.
Methodology:
-
Cell Culture and Treatment:
-
Culture epithelial cells known to undergo EMT in response to TGF-β (e.g., NMuMG mouse mammary epithelial cells).
-
Treat the cells with TGF-β1 (e.g., 2-5 ng/mL) in the presence or absence of this compound (e.g., 1 µM) for 48-72 hours.
-
-
Analysis of EMT Markers:
-
Microscopy: Observe changes in cell morphology. Epithelial cells typically have a cobblestone-like appearance, while mesenchymal cells are more elongated and spindle-shaped.
-
Immunofluorescence/Western Blotting: Analyze the expression of epithelial markers (e.g., E-cadherin, ZO-1) and mesenchymal markers (e.g., N-cadherin, Vimentin, Fibronectin). A decrease in epithelial markers and an increase in mesenchymal markers are indicative of EMT.
-
Conclusion
This compound is a valuable research tool for dissecting the complexities of the TGF-β signaling pathway. Its potent and selective inhibition of ALK5 allows for the targeted investigation of the downstream consequences of this pathway's activity. The experimental protocols outlined in this guide provide a framework for researchers to further explore the effects of this compound and other ALK5 inhibitors in various biological contexts, ultimately contributing to a deeper understanding of TGF-β-mediated cellular processes and their roles in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. adooq.com [adooq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | TGF-beta/Smad | ALK | TargetMol [targetmol.com]
- 6. TGF beta Receptor (TGFBR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]
A 77-01: A Technical Guide to its Role in the Inhibition of Smad Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of A 77-01, a potent small molecule inhibitor, and its specific role in the modulation of the Transforming Growth Factor-β (TGF-β) signaling pathway. The focus of this document is to detail the mechanism by which this compound inhibits the phosphorylation of Smad proteins, a critical step in the canonical TGF-β signaling cascade. This guide will cover the underlying signaling pathways, quantitative data on its inhibitory activity, and detailed experimental protocols for assessing its effects.
The TGF-β/Smad Signaling Pathway and the Mechanism of this compound
The canonical TGF-β signaling pathway is integral to numerous cellular processes, including proliferation, differentiation, apoptosis, and epithelial-to-mesenchymal transition (EMT).[1][2] The signaling cascade is initiated when a TGF-β ligand binds to the TGF-β type II receptor (TβRII), a constitutively active serine/threonine kinase.[2][3] This binding event recruits and phosphorylates the TGF-β type I receptor (TβRI), also known as activin receptor-like kinase 5 (ALK5).[2][3]
The activated ALK5 kinase then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3, at their C-terminal serine residues.[4][5][6] Phosphorylated Smad2/3 proteins form a complex with the common-mediator Smad (Co-Smad), Smad4. This entire complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of TGF-β target genes.[5]
This compound is a potent and specific inhibitor of the TGF-β type I receptor, ALK5.[1][7][8] By binding to the kinase domain of ALK5, this compound prevents the receptor from phosphorylating its downstream targets, Smad2 and Smad3. This action effectively blocks the entire downstream signaling cascade, inhibiting TGF-β-induced gene transcription and subsequent cellular responses.[1][4][9]
Quantitative Data Presentation
The inhibitory potency of this compound has been quantified in various biochemical and cell-based assays. The data highlights its high affinity for ALK5 and its effectiveness in cellular models.
| Parameter | Value | Target/System | Reference |
| IC₅₀ | 25 nM | ALK5 Kinase Activity | [7][8][9][10][11][12] |
| IC₅₀ | 34 nM | ALK5 Kinase Activity | [1] |
| Effective Concentration | 1 µM | Complete inhibition of TGF-β-induced Smad2 phosphorylation | [4][7][9] |
| Effective Concentration | 0.01 - 10 µM | Dose-dependent inhibition of TGF-β-induced transcriptional activation | [7] |
| Effective Concentration | 1 µM | Prevention of TGF-β-induced growth inhibition | [4][7][9] |
| Effective Concentration | 1 µM | Inhibition of TGF-β-induced epithelial-to-mesenchymal transition (EMT) | [4][9] |
Experimental Protocols
To assess the role of this compound in inhibiting Smad phosphorylation and its downstream consequences, several key experiments are commonly employed.
This protocol is designed to qualitatively and quantitatively measure the reduction in TGF-β-induced Smad2 phosphorylation following treatment with this compound.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells (e.g., HaCaT human keratinocytes) to 80-90% confluency.[4][7][13]
-
Serum-starve the cells for 18-24 hours to reduce basal signaling activity.[13]
-
Pre-treat cells with this compound (e.g., 1 µM) or vehicle control (DMSO) for 30-60 minutes.[4][7]
-
Stimulate the cells with TGF-β1 (e.g., 1-10 ng/mL) for 30-60 minutes.[4][13]
-
-
Lysate Preparation:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[13]
-
Lyse cells in a cell extraction buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., sodium pyrophosphate, beta-glycerophosphate) to preserve protein phosphorylation.[13]
-
Scrape the cells and sonicate the lysate to ensure recovery of nuclear-localized phospho-Smads.[13]
-
Clarify the lysate by centrifugation (e.g., 12,000 x g for 15 minutes at 4°C).[13]
-
Determine the protein concentration of the supernatant using a detergent-compatible protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Immunoblotting:
-
Denature protein samples by boiling in SDS sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Smad2 (e.g., targeting Ser465/467).
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Smad2/3 or a housekeeping protein like GAPDH.[4]
-
References
- 1. This compound | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 2. TGF-β signaling in health, disease and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of transforming growth factor-beta1 signaling: - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | TGF-beta/Smad | ALK | TargetMol [targetmol.com]
- 9. caymanchem.com [caymanchem.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. This compound - Nordic Biosite [nordicbiosite.com]
- 12. adooq.com [adooq.com]
- 13. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
Preliminary Investigation of A 77-01 in Fibrosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix (ECM), leads to organ scarring and functional impairment, representing a significant challenge in modern medicine. The transforming growth factor-beta (TGF-β) signaling pathway, particularly through its type I receptor activin-like kinase 5 (ALK5), is a central driver of fibrosis. A 77-01 has emerged as a potent and selective small molecule inhibitor of ALK5, demonstrating significant anti-fibrotic potential in preclinical investigations. This technical guide provides a comprehensive overview of the preliminary research on this compound in the context of fibrosis, detailing its mechanism of action, summarizing key quantitative data from in vitro and in vivo models, and outlining relevant experimental protocols. Furthermore, this guide presents visual representations of the core signaling pathways and experimental workflows to facilitate a deeper understanding of the scientific rationale and technical execution of these studies.
Introduction to this compound and its Target: ALK5
This compound is a potent inhibitor of the transforming growth factor-β (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5).[1] Dysregulation of the TGF-β signaling pathway is a key contributor to the pathogenesis of fibrosis in various organs, including the liver, lungs, kidneys, and heart. ALK5, a serine/threonine kinase, plays a crucial role in transducing TGF-β signals from the cell surface to the nucleus, primarily through the phosphorylation of Smad2 and Smad3 proteins.[2] By selectively inhibiting the kinase activity of ALK5, this compound effectively blocks the downstream signaling cascade that leads to the activation of fibroblasts, their differentiation into myofibroblasts, and the excessive production and deposition of ECM components, which are the hallmarks of fibrosis.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies investigating the anti-fibrotic effects of this compound and other closely related ALK5 inhibitors.
Table 1: In Vitro Potency and Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (ALK5 Kinase Activity) | 25 nM | Biochemical Assay | [1] |
| IC50 (ALK5 Kinase Activity) | 34 nM | Biochemical Assay | |
| Inhibition of TGF-β-induced Transcriptional Activation | Concentration-dependent (0.01-10 µM) | Mv1Lu cells | [1] |
| Inhibition of TGF-β-induced Smad2 Phosphorylation | Effective at 1 µM | HaCaT cells | [1] |
| Prevention of TGF-β-induced Growth Inhibition | Effective at 1 µM | Mv1Lu cells | [1] |
Table 2: In Vivo Efficacy of ALK5 Inhibition in Fibrosis Models (Data from this compound or similar ALK5 inhibitors)
| Animal Model | Treatment | Key Findings | Quantitative Results | Reference |
| Dimethylnitrosamine (DMN)-induced Liver Fibrosis (Rat) | GW6604 (ALK5 inhibitor) | Reduced matrix deposition, improved liver function | Not specified | [4] |
| Puromycin-induced Nephritis (Rat) | SB-525334 (ALK5 inhibitor) | Blocked markers of fibrosis and renal injury | Not specified | [5] |
Note: Specific in vivo quantitative data for this compound is limited in the public domain. The data presented for in vivo models are from studies on other selective ALK5 inhibitors and are included to demonstrate the potential therapeutic effects of this class of compounds.
Signaling Pathways
This compound primarily exerts its anti-fibrotic effects by inhibiting the canonical TGF-β/Smad signaling pathway. However, TGF-β also activates non-Smad pathways that contribute to fibrosis.
Canonical TGF-β/Smad Signaling Pathway
The canonical pathway is the primary target of this compound.
Non-Smad TGF-β Signaling Pathways
TGF-β can also signal through pathways independent of Smad proteins, which can also contribute to fibrotic processes. These pathways include the mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)/Akt, and Rho-like GTPase signaling pathways.[3][6][7][8][9] While the direct effects of this compound on these pathways have not been extensively characterized, inhibition of the upstream receptor ALK5 is expected to modulate these non-canonical signals as well.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | TGF-β inhibitors: the future for prevention and treatment of liver fibrosis? [frontiersin.org]
- 4. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of gene markers of fibrosis with a novel inhibitor of transforming growth factor-beta type I receptor kinase in puromycin-induced nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Non-Smad pathways in TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-Smad pathways in TGF-beta signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Non-Smad Signaling Pathways of the TGF-β Family - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Impact of A 77-01 on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of A 77-01 on cancer cell lines. This compound is a potent and specific inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin-Like Kinase 5 (ALK5). Its primary mechanism of action involves the disruption of the TGF-β signaling pathway, a critical regulator of cellular processes frequently dysregulated in cancer, such as proliferation, differentiation, and epithelial-to-mesenchymal transition (EMT).
Core Mechanism of Action: Inhibition of TGF-β/SMAD Signaling
This compound exerts its effects by targeting ALK5, a serine/threonine kinase receptor. By inhibiting ALK5, this compound blocks the phosphorylation and subsequent activation of downstream SMAD proteins (SMAD2 and SMAD3). This prevents their complex formation with SMAD4 and translocation to the nucleus, ultimately leading to the suppression of TGF-β-responsive gene transcription. This targeted inhibition makes this compound a valuable tool for dissecting the role of TGF-β signaling in cancer progression and as a potential therapeutic agent.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. It is important to note that while the inhibitory activity of this compound on its direct target, ALK5, is well-characterized, comprehensive data on its growth-inhibitory effects across a wide range of cancer cell lines is limited in publicly available literature. The primary reported effect is the reversal of TGF-β-induced phenotypes rather than broad-spectrum cytotoxicity.
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | ALK5 (TGF-βRI) | 25 nM | [1][2] |
| IC50 | ALK5 (TGF-βRI) | 34 nM | [3] |
| Effect | Mv1Lu (Mink Lung Epithelial) | Efficiently prevented the growth-inhibitory effects of TGF-β at 1 µM. | [1][2] |
| Effect | HaCaT (Human Keratinocyte) | Inhibited TGF-β-induced phosphorylation of Smad2 at 1 µM. | [1][2] |
| Effect | NMuMG (Murine Mammary Gland) | Inhibited TGF-β-induced epithelial-to-mesenchymal transition. | [3] |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of action and a typical experimental approach for studying this compound, the following diagrams are provided in the DOT language for Graphviz.
References
A 77-01: Unveiling the Active Metabolite of A 83-01 in TGF-β Pathway Inhibition
A Technical Guide for Researchers and Drug Development Professionals
Introduction: In the landscape of small molecule inhibitors targeting the transforming growth factor-β (TGF-β) signaling pathway, A 83-01 has emerged as a potent tool for researchers. However, evidence strongly suggests that its biological activity is largely attributable to its active metabolite, A 77-01. This technical guide provides an in-depth analysis of the metabolic relationship between these two compounds, their inhibitory effects on the TGF-β pathway, and detailed experimental protocols for their characterization. The inherent instability of A 83-01 in solution leads to its conversion to this compound, a compound with a very similar and potent biological profile.[1][2] This guide is intended for researchers, scientists, and drug development professionals investigating TGF-β signaling and its inhibitors.
Core Concepts: The Metabolic Link and Mechanism of Action
A 83-01 is a selective inhibitor of the TGF-β type I receptor, activin receptor-like kinase 5 (ALK5), as well as ALK4 and ALK7.[3][4][5][6] Its inhibitory action prevents the phosphorylation of downstream signaling molecules Smad2 and Smad3, thereby blocking the TGF-β-induced cellular responses, including epithelial-to-mesenchymal transition (EMT) and growth inhibition.[4][5][7]
Crucially, A 83-01 is known to be unstable in solution and can decompose into this compound.[8] This observation has led to the widely held understanding that this compound is likely the primary active component responsible for the observed biological effects attributed to A 83-01.[1][9] Both this compound and A 83-01 exhibit potent inhibition of ALK5, with A 83-01 often showing slightly higher potency in some assays, which could be due to its conversion to the active form, this compound, within the experimental system.
Quantitative Data Summary
The inhibitory activities of this compound and A 83-01 against key kinases in the TGF-β pathway have been quantified in various studies. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values.
Table 1: Inhibitory Activity (IC50) of this compound
| Target | IC50 (nM) |
| ALK5 | 25[1][10][11][12] |
| ALK5 | 34[9][13] |
Table 2: Inhibitory Activity (IC50) of A 83-01
| Target | IC50 (nM) |
| ALK5 | 12[3][4][5] |
| ALK4 | 45[3][4][5] |
| ALK7 | 7.5[3][4][5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the TGF-β signaling pathway and a typical experimental workflow to assess the inhibitory activity of compounds like this compound and A 83-01.
References
- 1. A 83-01 | TGF-βRI inhibitor | Hello Bio [hellobio.com]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. mttlab.eu [mttlab.eu]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 7. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 10. synexagroup.com [synexagroup.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Fast Quantitation of TGF-β Signaling Using Adenoviral Reporter | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Basic Research Applications of A 77-01, a Potent ALK5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
A 77-01 is a potent and selective small-molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin-Like Kinase 5 (ALK5).[1][2][3][4] By targeting ALK5, this compound effectively blocks the canonical Smad signaling pathway, making it an invaluable tool for basic research in oncology, fibrosis, and stem cell biology.[3][5] This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative data, and detailed protocols for its application in key experimental models. It is a close analogue and the likely active metabolite of the related compound A-83-01.[5][6]
Mechanism of Action
The TGF-β signaling pathway is initiated when a TGF-β superfamily ligand binds to a TGF-β type II receptor.[3] This binding recruits and phosphorylates a type I receptor, ALK5, which in turn phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[3][7] These phosphorylated R-Smads then form a complex with the common-mediator Smad (co-Smad), Smad4. This entire complex translocates to the nucleus to regulate the transcription of target genes involved in a multitude of cellular processes, including differentiation, proliferation, apoptosis, and the epithelial-to-mesenchymal transition (EMT).[3]
This compound exerts its inhibitory effect by targeting the kinase domain of ALK5, preventing the phosphorylation of Smad2 and Smad3 and thereby halting the entire downstream signaling cascade.[1][7][8]
Quantitative Data and Specificity
This compound is characterized by its high potency for ALK5. While there is slight variation in reported values, its half-maximal inhibitory concentration (IC₅₀) is consistently in the low nanomolar range.
Table 1: Potency of this compound Against ALK5
| Parameter | Value | Source(s) |
|---|---|---|
| IC₅₀ | 25 nM | [1][2][3][6][9][10] |
| IC₅₀ | 34 nM |[8] |
This compound also demonstrates selectivity for ALK5 over other kinases, including those in the closely related BMP signaling pathway and the p38 MAPK pathway, though weak inhibition of p38 may occur at high concentrations.[5][8]
Table 2: Comparative Potency and Selectivity
| Compound/Target | Activity | Finding | Source(s) |
|---|---|---|---|
| This compound vs. SB-431542 | ALK5 Inhibition | This compound is 5 to 10 times more potent than SB-431542. | [5] |
| This compound (at 1 µM) | BMP-induced Transcription | No effect observed. | [5] |
| this compound | p38 MAPK Activity | Weak inhibitory effects only at high concentrations. |[5][8] |
Key Research Applications & Experimental Protocols
This compound is a versatile tool for interrogating the TGF-β pathway in various contexts. Below are detailed protocols for its most common applications.
Inhibition of TGF-β-Induced Gene Expression (Luciferase Reporter Assay)
This assay quantifies the ability of this compound to block TGF-β-mediated transcription from a Smad-responsive reporter construct.
Experimental Protocol:
-
Cell Culture: Plate mink lung epithelial cells (Mv1Lu), which are stably or transiently transfected with a (CAGA)₁₂-luciferase reporter construct, in a 96-well plate.
-
Inhibitor Treatment: After 24 hours, pre-treat the cells with a serial dilution of this compound (e.g., 0.01-10 µM) for 30-60 minutes.[1] Include a vehicle control (e.g., DMSO).
-
TGF-β Stimulation: Add TGF-β1 to a final concentration of 1 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 16-24 hours at 37°C.[1]
-
Lysis and Readout: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol (e.g., Promega Luciferase Assay System).
-
Analysis: Normalize the luciferase signal to total protein concentration and plot the results as a percentage of the activity seen with TGF-β stimulation alone.
Analysis of Smad2 Phosphorylation (Western Blot)
This method directly assesses the inhibition of ALK5's kinase activity by measuring the phosphorylation status of its immediate substrate, Smad2.
Experimental Protocol:
-
Cell Culture: Plate human keratinocyte (HaCaT) cells in 6-well plates and grow to ~80-90% confluency.[1][7]
-
Serum Starvation: Serum-starve the cells for 4-6 hours prior to treatment.
-
Inhibitor Treatment: Pre-treat cells with 1 µM this compound or vehicle control for 30 minutes.[1][7]
-
TGF-β Stimulation: Stimulate cells with 1 ng/mL TGF-β1 for 1 hour.[7]
-
Lysis: Immediately place plates on ice, wash with cold PBS, and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting:
-
Quantify protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour in 5% non-fat milk or BSA in TBST.
-
Incubate overnight at 4°C with a primary antibody against phospho-Smad2.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Strip the membrane and re-probe with an antibody against total Smad2/3 to confirm equal protein loading.[7] Quantify band intensities using densitometry software.
Inhibition of Epithelial-to-Mesenchymal Transition (EMT)
This assay assesses the ability of this compound to block TGF-β-induced changes in cell morphology and marker expression characteristic of EMT, a key process in cancer metastasis and fibrosis.[5][7][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TGF-beta/Smad | Ambeed.com [ambeed.com]
- 3. TGF-β/Smad Signaling - BioCrick [biocrick.com]
- 4. scbt.com [scbt.com]
- 5. apexbt.com [apexbt.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. adooq.com [adooq.com]
- 10. This compound | TGF-beta/Smad | ALK | TargetMol [targetmol.com]
Methodological & Application
Application Notes and Protocols: Utilizing A 77-01 for Investigating TGF-β Signaling in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing A 77-01, a potent and specific inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor activin-like kinase 5 (ALK5)[1][2]. The following protocols are designed for researchers in cell biology, pharmacology, and drug development to investigate the role of the TGF-β signaling pathway in various cellular processes.
Introduction to this compound and the TGF-β Signaling Pathway
The TGF-β signaling pathway is a crucial regulator of numerous cellular functions, including proliferation, differentiation, apoptosis, and migration.[3][4] Dysregulation of this pathway is implicated in a variety of diseases, such as cancer and fibrosis.[3][5] this compound is a small molecule inhibitor that specifically targets ALK5, a key receptor kinase in the TGF-β signaling cascade, with an IC50 of 25 nM.[1][2] This specificity allows for the targeted investigation of TGF-β-mediated cellular events.
Signaling Pathway Diagram
The diagram below illustrates the canonical TGF-β signaling pathway and the point of inhibition by this compound. TGF-β ligand binding to the type II receptor (TGFβRII) leads to the recruitment and phosphorylation of the type I receptor, ALK5. Activated ALK5 then phosphorylates downstream signaling molecules, SMAD2 and SMAD3, which subsequently bind to SMAD4 and translocate to the nucleus to regulate target gene expression. This compound blocks the kinase activity of ALK5, thereby inhibiting the entire downstream signaling cascade.
Caption: TGF-β signaling pathway and this compound inhibition.
Experimental Workflow
A typical experiment to assess the efficacy of this compound involves cell culture, treatment with TGF-β and the inhibitor, and subsequent analysis of downstream effects. The following diagram outlines a standard workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TGF-beta/Smad | ALK | TargetMol [targetmol.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting cell signaling pathways for drug discovery: an old lock needs a new key - PubMed [pubmed.ncbi.nlm.nih.gov]
A 77-01: In Vitro Applications for TGF-β Signaling Research
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
A 77-01 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin-Like Kinase 5 (ALK5).[1][2] With an IC50 value of approximately 25 nM, this compound serves as a critical tool for in vitro studies aimed at elucidating the role of the TGF-β/Smad signaling pathway in various biological processes.[1][2][3] This pathway is integral to cell growth, differentiation, apoptosis, and epithelial-to-mesenchymal transition (EMT).[2][4][5] Dysregulation of TGF-β signaling is implicated in numerous pathologies, including cancer and fibrosis, making this compound a valuable compound for drug discovery and development.[6][7] This document provides detailed protocols for utilizing this compound in common in vitro assays to probe its effects on TGF-β signaling.
Mechanism of Action
This compound exerts its inhibitory effect by targeting the ATP-binding site of the ALK5 kinase domain. This prevents the phosphorylation and subsequent activation of downstream mediators, Smad2 and Smad3, thereby blocking the canonical TGF-β signaling cascade. The specificity of this compound for ALK5 allows for precise dissection of this pathway's contributions to cellular phenotypes.[5]
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound in various in vitro assays as reported in the literature.
| Assay Type | Cell Line | Effective Concentration | Effect | Reference |
| TGF-β-induced Transcriptional Activation | Mv1Lu | 0.01-10 µM | Concentration-dependent inhibition of TGF-β-induced transcriptional activation.[1] | [1] |
| IC50 (Transcriptional Activation) | Mv1Lu | 25 nM | 50% inhibition of TGF-β-induced transcription.[1][2][3][5] | [1][2][3][5] |
| Cell Growth Inhibition Assay | Mv1Lu | 1 µM | Prevention of TGF-β-induced growth inhibition.[1][5] | [1][5] |
| Smad2 Phosphorylation | HaCaT | 1 µM | Complete blockage of TGF-β-induced Smad2 phosphorylation.[1][3][5] | [1][3][5] |
| Epithelial-to-Mesenchymal Transition (EMT) | NMuMG | 1 µM | Inhibition of TGF-β-induced morphological and gene expression changes characteristic of EMT.[3][5] | [3][5] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the TGF-β signaling pathway targeted by this compound and a general experimental workflow for its in vitro application.
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro studies using this compound.
Experimental Protocols
Protocol 1: TGF-β-Induced Transcriptional Reporter Assay
This assay measures the ability of this compound to inhibit TGF-β-induced gene transcription using a luciferase reporter construct containing Smad-binding elements (e.g., 9xCAGA-luciferase).
Materials:
-
Mv1Lu cells (or other suitable cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
9xCAGA-luciferase reporter plasmid
-
Transfection reagent
-
This compound (stock solution in DMSO)
-
TGF-β1 (recombinant)
-
Luciferase assay system
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Seed Mv1Lu cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfect the cells with the 9xCAGA-luciferase reporter plasmid according to the manufacturer's protocol for the transfection reagent.
-
Approximately 8 hours post-transfection, replace the medium with fresh complete growth medium.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.01 to 10 µM) or vehicle control (DMSO) for 1 hour.[5]
-
Stimulate the cells with TGF-β1 (e.g., 1 ng/mL) for 24 hours.[5]
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Normalize luciferase activity to total protein concentration for each sample.
Protocol 2: Western Blot for Smad2 Phosphorylation
This protocol assesses the inhibitory effect of this compound on the phosphorylation of Smad2, a key downstream event in TGF-β signaling.
Materials:
-
HaCaT cells (or other responsive cell line)
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
TGF-β1 (recombinant)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Smad2, anti-total-Smad2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed HaCaT cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-24 hours, depending on the cell line.
-
Pre-treat the cells with this compound (e.g., 1 µM) or vehicle control for 30 minutes.[1][5]
-
Stimulate the cells with TGF-β1 (e.g., 1 ng/mL) for 1 hour.[5]
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-Smad2 and total Smad2.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Protocol 3: Cell Growth Inhibition Assay
This assay evaluates the ability of this compound to rescue cells from the growth-inhibitory effects of TGF-β.
Materials:
-
Mv1Lu cells
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
TGF-β1 (recombinant)
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed Mv1Lu cells in a 96-well plate at a low density.
-
Allow the cells to adhere overnight.
-
Treat the cells with this compound (e.g., 1 µM) or vehicle control in the presence or absence of TGF-β1.
-
Incubate for 24-72 hours.[1]
-
Add the cell viability reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Conclusion
This compound is a powerful research tool for investigating the TGF-β signaling pathway. The protocols outlined in this document provide a framework for studying its effects on transcriptional activation, protein phosphorylation, and cell proliferation. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure robust and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TGF-β/Smad Signaling - BioCrick [biocrick.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 5. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: A 77-01 for the Inhibition of Epithelial-Mesenchymal Transition (EMT) in NMuMG Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epithelial-mesenchymal transition (EMT) is a fundamental biological process implicated in embryonic development, wound healing, and pathological conditions, most notably in cancer progression and metastasis. During EMT, epithelial cells lose their characteristic polarity and cell-cell adhesion, acquiring a migratory and invasive mesenchymal phenotype. Transforming growth factor-beta (TGF-β) is a potent inducer of EMT. The murine mammary gland epithelial cell line, NMuMG, is a widely utilized in vitro model system for studying TGF-β-induced EMT.[1][2][3][4][5] A 77-01 is a potent and selective small molecule inhibitor of the TGF-β type I receptor (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5).[6][7][8][9][10] By targeting ALK5, this compound effectively blocks the downstream signaling cascade, including the phosphorylation of Smad2, thereby inhibiting TGF-β-mediated cellular responses.[6][11][12] These application notes provide a comprehensive guide for utilizing this compound to inhibit TGF-β-induced EMT in NMuMG cells.
Mechanism of Action
TGF-β initiates its signaling cascade by binding to the TGF-β type II receptor (TGF-βRII), which then recruits and phosphorylates the TGF-β type I receptor (ALK5). Activated ALK5 subsequently phosphorylates receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common mediator Smad (Co-Smad), Smad4. This complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of genes that drive the EMT program. This includes the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers such as N-cadherin and vimentin.[4]
This compound is a competitive inhibitor of the ATP-binding site of the ALK5 kinase domain. By occupying this site, this compound prevents the phosphorylation of ALK5's downstream targets, including Smad2.[6][11][12] This blockade of the TGF-β/Smad signaling pathway effectively abrogates the transcriptional changes required for EMT, thus maintaining the epithelial phenotype even in the presence of TGF-β.[11][12]
Data Presentation
The following table summarizes the key quantitative data related to the activity of this compound.
| Parameter | Value | Cell Line | Reference |
| IC₅₀ for ALK5 | 25 nM | - | [6][8][11] |
| IC₅₀ for ALK5 | 34 nM | - | [7] |
| Effective Concentration to Inhibit EMT | 1 µM | NMuMG | [12] |
| Effective Concentration to Block Smad2 Phosphorylation | 1 µM | HaCaT | [11] |
Experimental Protocols
Materials and Reagents
-
NMuMG (murine mammary gland epithelial) cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Recombinant Human TGF-β1
-
This compound (Tocris, MedChemExpress, etc.)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Primary antibodies: anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-phospho-Smad2, anti-Smad2/3, anti-β-actin (or other loading control)
-
Secondary antibodies (fluorescently-conjugated or HRP-conjugated)
-
DAPI (4',6-diamidino-2-phenylindole)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and buffers
-
Western blot transfer system and membranes
-
Chemiluminescence or fluorescence imaging system
-
Microscope with phase-contrast and fluorescence capabilities
-
Cell culture plates and flasks
Protocol 1: Inhibition of TGF-β-Induced Morphological Changes in NMuMG Cells
This protocol details the steps to visually assess the inhibitory effect of this compound on EMT-associated morphological changes.
-
Cell Culture: Culture NMuMG cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed NMuMG cells in 6-well plates at a density that allows for approximately 50-60% confluency at the time of treatment.
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Further dilutions should be made in cell culture medium immediately before use.
-
Treatment:
-
Control Group: Treat cells with vehicle (DMSO) alone.
-
TGF-β Group: Treat cells with 2-5 ng/mL of TGF-β1.
-
Inhibition Group: Pre-treat cells with 1 µM this compound for 1 hour, followed by the addition of 2-5 ng/mL of TGF-β1.
-
This compound Only Group: Treat cells with 1 µM this compound alone.
-
-
Incubation: Incubate the cells for 48-72 hours.
-
Microscopic Observation: Observe and capture images of the cells daily using a phase-contrast microscope. Untreated NMuMG cells will exhibit a cobblestone-like epithelial morphology. TGF-β-treated cells will transition to an elongated, spindle-shaped mesenchymal morphology. Cells treated with this compound and TGF-β should retain their epithelial morphology.
Protocol 2: Analysis of EMT Marker Expression by Western Blotting
This protocol outlines the procedure to quantify the expression of key epithelial and mesenchymal protein markers.
-
Cell Lysis: After the 48-72 hour treatment period (as described in Protocol 1), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies against E-cadherin, N-cadherin, vimentin, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
Protocol 3: Immunofluorescence Staining for EMT Markers
This protocol provides a method for the in-situ visualization of EMT marker expression and localization.
-
Cell Seeding and Treatment: Seed NMuMG cells on glass coverslips in 24-well plates and treat them as described in Protocol 1 for 48 hours.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Staining:
-
Wash with PBS and block with 1% BSA in PBS for 30 minutes.
-
Incubate with primary antibodies (e.g., anti-E-cadherin, anti-vimentin) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash with PBS and incubate with the corresponding fluorescently-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging: Visualize and capture images using a fluorescence microscope.
Mandatory Visualizations
References
- 1. Cell size and invasion in TGF-β–induced epithelial to mesenchymal transition is regulated by activation of the mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Reprogramming of Mammary Epithelial Cells during TGF-β-Induced Epithelial-to-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Regulation of Epithelial and Mesenchymal Markers by δEF1 Proteins in Epithelial–Mesenchymal Transition Induced by TGF-β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transforming growth factor-β signaling in epithelial-mesenchymal transition and progression of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TGFβ-dependent Epithelial-Mesenchymal Transition - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. This compound | TGF-beta/Smad | ALK | TargetMol [targetmol.com]
- 9. adooq.com [adooq.com]
- 10. glpbio.com [glpbio.com]
- 11. caymanchem.com [caymanchem.com]
- 12. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A 77-01 Treatment for HaCaT Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The human keratinocyte cell line, HaCaT, is a spontaneously immortalized, non-tumorigenic cell line widely used in dermatological research to model the epidermal layer of the skin. These cells are instrumental in studying skin biology, wound healing, carcinogenesis, and the effects of various therapeutic compounds. A 77-01 is a potent and specific small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin-Like Kinase 5 (ALK5), with an IC₅₀ of 25 nM. By inhibiting ALK5, this compound effectively blocks the canonical TGF-β/Smad signaling pathway, which is a critical regulator of cell proliferation, differentiation, migration, and apoptosis in keratinocytes.[1] These notes provide detailed protocols for short-term treatment to analyze signaling pathways and frameworks for investigating the effects of varied treatment durations on HaCaT cell health.
Data Presentation
Table 1: this compound Specifications
| Property | Value |
| IUPAC Name | 4-[3-(6-methyl-2-pyridinyl)-1H-pyrazol-4-yl]-quinoline |
| Synonyms | A-7701, A77-01 |
| Target | TGF-β type I receptor (ALK5) |
| IC₅₀ | 25 nM |
| Molecular Formula | C₁₈H₁₄N₄ |
| Molecular Weight | 286.3 g/mol |
Table 2: Summary of this compound Treatment on HaCaT Cells (Published Data)
| Experiment | Cell Line | Treatment Condition | Duration | Observed Effect |
| Inhibition of Smad2 Phosphorylation | HaCaT | 1 µM this compound pre-treatment, followed by 1 ng/mL TGF-β1 | 30 minutes | Complete inhibition of TGF-β1-induced Smad2 phosphorylation.[2] |
Table 3: Template for Time-Course Viability/Proliferation Data (MTT Assay)
| Treatment Duration | This compound [0.1 µM] (% Viability) | This compound [1 µM] (% Viability) | This compound [10 µM] (% Viability) |
| 24 hours | |||
| 48 hours | |||
| 72 hours |
Table 4: Template for Time-Course Apoptosis Data (Annexin V Assay)
| Treatment Duration | This compound [0.1 µM] (% Apoptotic Cells) | This compound [1 µM] (% Apoptotic Cells) | This compound [10 µM] (% Apoptotic Cells) |
| 24 hours | |||
| 48 hours | |||
| 72 hours |
Signaling Pathways and Experimental Workflows
Caption: TGF-β/Smad signaling pathway and the inhibitory action of this compound on ALK5.
Caption: General experimental workflow for assessing the effects of this compound on HaCaT cells.
Experimental Protocols
Protocol 1: Inhibition of TGF-β1-Induced Smad2 Phosphorylation
This protocol is designed for short-term this compound treatment to assess its immediate impact on the TGF-β signaling pathway.
Materials:
-
HaCaT cells
-
Complete DMEM (with 10% FBS, 1% Penicillin-Streptomycin)
-
Serum-free DMEM
-
This compound (stock solution in DMSO)
-
Recombinant Human TGF-β1
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Smad2 (Ser465/467), anti-Smad2/3
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture: Seed HaCaT cells in 6-well plates and grow in complete DMEM until they reach 80-90% confluency.
-
Serum Starvation: Replace the complete medium with serum-free DMEM and incubate for 18-24 hours.
-
Pre-treatment: Treat the cells with 1 µM this compound (or vehicle control - DMSO) in serum-free DMEM for 30 minutes.[2]
-
Stimulation: Add 1 ng/mL of TGF-β1 to the wells and incubate for 1 hour at 37°C.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes. Sonicate the lysate briefly to shear DNA and reduce viscosity. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Prepare samples by adding Laemmli buffer and boiling for 5 minutes. b. Load 20-30 µg of protein per lane onto an SDS-PAGE gel. c. Perform electrophoresis to separate proteins by size. d. Transfer the proteins to a PVDF membrane. e. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with primary antibody against phospho-Smad2 overnight at 4°C. g. Wash the membrane three times with TBST. h. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times with TBST. j. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system. k. Strip the membrane and re-probe with an antibody for total Smad2/3 as a loading control.
Protocol 2: Cell Viability and Proliferation Assay (MTT) for Time-Course Analysis
This protocol allows for the assessment of this compound's effect on HaCaT cell viability and proliferation over extended durations.
Materials:
-
HaCaT cells
-
Complete DMEM
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
Procedure:
-
Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete DMEM. Replace the medium in the wells with 100 µL of the this compound dilutions (e.g., 0.1, 1, 10 µM) or vehicle control.
-
Incubation: Incubate the plates for the desired treatment durations (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: At the end of each time point, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control group (set to 100%).
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining) for Time-Course Analysis
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment over time.
Materials:
-
HaCaT cells
-
Complete DMEM
-
This compound (stock solution in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed HaCaT cells in 6-well plates. Once they reach ~80% confluency, treat them with various concentrations of this compound or vehicle control for the desired durations (e.g., 24, 48, 72 hours).
-
Cell Harvesting: At each time point, collect both the floating and adherent cells. For adherent cells, gently trypsinize, and combine with the supernatant from the corresponding well.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with ice-cold PBS.
-
Staining: a. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. b. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. c. Add 5 µL of Annexin V-FITC and 5 µL of PI.[2] d. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: a. Add 400 µL of 1X Binding Buffer to each tube. b. Analyze the samples on a flow cytometer within one hour. c. Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
References
Application Notes and Protocols for A 77-01 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
A 77-01 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin-Like Kinase 5 (ALK5), with an IC50 of 25 nM.[1][2][3][4] By inhibiting ALK5, this compound effectively blocks the canonical TGF-β signaling pathway, which plays a crucial role in a multitude of cellular processes including proliferation, differentiation, apoptosis, and epithelial-to-mesenchymal transition (EMT).[5][6] Dysregulation of the TGF-β/ALK5 pathway is implicated in various pathologies, most notably in cancer progression and fibrosis. This compound serves as a valuable tool for investigating the therapeutic potential of ALK5 inhibition in various disease models. These application notes provide detailed protocols for in vivo experimental designs utilizing this compound, drawing upon existing data for the compound and its close structural and functional analog, A-83-01.
Mechanism of Action: The TGF-β/ALK5 Signaling Pathway
TGF-β signaling is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGF-βRII), a constitutively active serine/threonine kinase. This binding event recruits and phosphorylates the TGF-β type I receptor, ALK5, at its glycine-serine-rich (GS) domain. The activated ALK5 then propagates the signal downstream by phosphorylating the receptor-regulated SMAD proteins, SMAD2 and SMAD3. Phosphorylated SMAD2/3 form a complex with the common mediator SMAD4, which then translocates to the nucleus. Inside the nucleus, the SMAD complex acts as a transcription factor, regulating the expression of target genes involved in a wide array of cellular responses. This compound exerts its inhibitory effect by targeting the kinase activity of ALK5, thereby preventing the phosphorylation of SMAD2/3 and halting the downstream signaling cascade.
In Vivo Experimental Design and Protocols
While specific in vivo studies for this compound are not extensively published, robust experimental designs can be developed based on its known in vitro potency, its formulation for in vivo use, and in vivo data from its close analog, A-83-01.
General Workflow for In Vivo Studies
The following diagram outlines a typical workflow for an in vivo efficacy study of this compound in a cancer or fibrosis model.
Animal Models
The choice of animal model is critical and will depend on the specific research question.
-
Oncology:
-
Xenograft Models: Human cancer cell lines (e.g., breast, lung, pancreatic) are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., NOD/SCID, NSG).
-
Genetically Engineered Mouse Models (GEMMs): Mice that spontaneously develop tumors due to specific genetic modifications (e.g., MMTV-PyMT for breast cancer).
-
-
Fibrosis:
-
Chemically-Induced Models: Liver fibrosis can be induced by chronic administration of carbon tetrachloride (CCl4) or thioacetamide (TAA).[7] Lung fibrosis can be induced by bleomycin.
-
Surgical Models: Unilateral ureteral obstruction (UUO) is a common model for renal fibrosis.
-
Formulation and Administration of this compound
This compound can be formulated for in vivo administration. A recommended formulation is a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[1] The final concentration should be adjusted based on the desired dosage and administration volume.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for administering this compound and its analog A-83-01 in preclinical studies.[8] Oral gavage (p.o.) may also be a viable option depending on the pharmacokinetic properties of the compound.
Dosing Regimens
The following table summarizes suggested dosing regimens for this compound based on in vivo studies of the analog A-83-01. Dose-response studies are recommended to determine the optimal dose for a specific model.
| Parameter | Recommendation | Rationale/Reference |
| Dosage | 2-10 mg/kg | Based on effective doses of A-83-01 in mouse models of cardiac regeneration.[8] |
| Frequency | Daily | A daily administration schedule has been shown to be effective for A-83-01.[8] |
| Duration | 7-21 days | The duration of treatment will depend on the specific model and endpoints being evaluated. |
| Vehicle Control | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | It is crucial to include a vehicle control group to account for any effects of the formulation itself.[1] |
Endpoint Analysis
A comprehensive endpoint analysis is essential to evaluate the in vivo efficacy of this compound.
-
Oncology:
-
Tumor Growth: Tumor volume should be measured regularly (e.g., 2-3 times per week) using calipers.
-
Metastasis: The incidence and burden of metastases in distant organs (e.g., lung, liver) should be assessed by histology or imaging.
-
Pharmacodynamic Biomarkers: The phosphorylation of SMAD2 in tumor tissue can be measured by immunohistochemistry (IHC) or Western blot to confirm target engagement.
-
Histopathology: Tumors should be harvested at the end of the study for histological analysis (e.g., H&E staining, IHC for proliferation and apoptosis markers).
-
-
Fibrosis:
-
Histological Scoring: The extent of fibrosis can be quantified using staining methods such as Masson's trichrome or Picrosirius red, followed by blinded scoring.
-
Collagen Content: The amount of collagen in the fibrotic tissue can be measured biochemically (e.g., hydroxyproline assay).
-
Gene Expression: The expression of pro-fibrotic genes (e.g., Col1a1, Acta2) can be quantified by qRT-PCR.
-
Organ Function: Depending on the model, organ function can be assessed (e.g., liver enzymes in serum for liver fibrosis).
-
Summary of Quantitative Data from A-83-01 In Vivo Studies
The following table summarizes key quantitative data from in vivo studies of A-83-01, which can be used as a reference for designing experiments with this compound.
| Animal Model | Compound | Dosage | Administration Route | Duration | Key Findings | Reference |
| Nkx2.5-GFP mice (cardiac injury) | A-83-01 | 2 or 10 mg/kg | i.p. | 7 days | Increased number of Nkx2.5+ cardiomyoblasts and improved ventricular function. | [8] |
| MMTV-PyMT mice (breast cancer) | ALK5 inhibitor | 0.5, 1, 2, and 4 mg/kg | i.p. | 6 days | Dose-dependent enhancement in contrast agent uptake in tumors. | [9] |
Conclusion
This compound is a valuable research tool for investigating the role of the TGF-β/ALK5 signaling pathway in health and disease. While direct in vivo data for this compound is limited, the information available for its analog A-83-01 provides a strong foundation for the rational design of in vivo efficacy studies. The protocols and guidelines presented in these application notes are intended to assist researchers in developing robust and well-controlled experiments to evaluate the therapeutic potential of this compound in various preclinical models of cancer and fibrosis. As with any in vivo study, it is essential to adhere to ethical guidelines for animal research and to include appropriate control groups to ensure the validity of the experimental results.
References
- 1. This compound | TGF-beta/Smad | ALK | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TGF-beta/Smad | Ambeed.com [ambeed.com]
- 4. adooq.com [adooq.com]
- 5. agscientific.com [agscientific.com]
- 6. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacological inhibition of TGFβ receptor improves Nkx2.5 cardiomyoblast-mediated regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alk5 inhibition increases delivery of macromolecular and protein-bound contrast agents to tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A 77-01 in Combination with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
A 77-01 is a potent and selective small molecule inhibitor of the transforming growth factor-β (TGF-β) type I receptor, activin-like kinase 5 (ALK5), with an IC50 of 25 nM.[1][2][3][4][5] By inhibiting ALK5, this compound effectively blocks the canonical TGF-β signaling pathway, which involves the phosphorylation of Smad2 and Smad3, leading to the modulation of gene expression involved in cell proliferation, differentiation, and epithelial-to-mesenchymal transition (EMT).[1][3][6] The dysregulation of the TGF-β pathway is a hallmark of advanced cancers, where it shifts from a tumor-suppressive to a tumor-promoting role, contributing to metastasis and therapy resistance.[7][8]
Recent preclinical evidence suggests that combining TGF-β pathway inhibitors like this compound with other kinase inhibitors can offer a synergistic anti-cancer effect. This strategy is based on the rationale of targeting multiple oncogenic signaling pathways simultaneously to overcome resistance mechanisms and enhance therapeutic efficacy. This document provides detailed application notes and protocols for utilizing this compound in combination with other kinase inhibitors, focusing on inhibitors of the HER2, MAPK, and PI3K/AKT/mTOR pathways.
Rationale for Combination Therapy
The interplay between the TGF-β signaling pathway and other critical cancer-driving pathways, such as the MAPK (RAS-RAF-MEK-ERK) and PI3K/AKT/mTOR pathways, provides a strong basis for combination therapies.
-
Overcoming Resistance to Targeted Therapies: Aberrant TGF-β signaling has been implicated in the development of resistance to various targeted therapies, including inhibitors of BRAF, MEK, and EGFR.[9] Combining a TGF-β inhibitor like this compound can potentially resensitize resistant tumors or prevent the emergence of resistance.
-
Synergistic Inhibition of Tumor Growth and Metastasis: The TGF-β pathway's role in promoting EMT, angiogenesis, and immunosuppression complements the pro-proliferative and survival signals from the MAPK and PI3K/AKT/mTOR pathways.[4][7] Dual inhibition can therefore lead to a more comprehensive blockade of tumor progression and metastasis.
-
Modulation of the Tumor Microenvironment: TGF-β is a key regulator of the tumor microenvironment, promoting an immunosuppressive milieu.[7] Inhibition of TGF-β signaling can enhance anti-tumor immunity, suggesting a potential synergy with immune checkpoint inhibitors, a class of kinase-targeted therapies.
Data Presentation
The following tables summarize quantitative data from a preclinical study investigating the combination of A-83-01 (the prodrug of this compound) with the HER2 inhibitor Trastuzumab in HER2-overexpressing breast cancer cells.
Table 1: Effect of A-83-01 and Trastuzumab Combination on TGF-β-induced Cell Invasion
| Treatment Group | Cell Line | Inhibition of Cell Invasion (%) |
| Trastuzumab | JIMT1 | 24 |
| A-83-01 | JIMT1 | 35 |
| Trastuzumab + A-83-01 | JIMT1 | 100 |
Data adapted from a study on HER2-overexpressing breast cancer cells, where A-83-01 is the prodrug of this compound.[4]
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the targeted signaling pathways and a general workflow for assessing the synergistic effects of this compound in combination with other kinase inhibitors.
Caption: TGF-β signaling pathway inhibited by this compound.
Caption: Experimental workflow for combination studies.
Caption: Crosstalk between major signaling pathways in cancer.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound in combination with another kinase inhibitor on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Kinase Inhibitor X (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and Kinase Inhibitor X in complete growth medium.
-
For combination treatments, prepare a matrix of concentrations of both inhibitors.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each inhibitor alone and in combination.
-
Use software such as CompuSyn to calculate the Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Protocol 2: Cell Invasion Assay (Boyden Chamber Assay)
This protocol measures the effect of this compound in combination with another kinase inhibitor on the invasive potential of cancer cells.
Materials:
-
Cancer cell line of interest
-
Serum-free medium
-
Complete growth medium
-
This compound
-
Kinase Inhibitor X
-
Boyden chamber inserts (8 µm pore size) with Matrigel-coated membranes
-
24-well plates
-
Cotton swabs
-
Methanol
-
Crystal Violet staining solution
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 24 hours.
-
Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Add 500 µL of complete growth medium (chemoattractant) to the lower chamber of the 24-well plate.
-
Add 200 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Add this compound, Kinase Inhibitor X, or the combination to both the upper and lower chambers at the desired concentrations.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Removal and Fixation:
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
-
Staining and Visualization:
-
Stain the fixed cells with Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with water.
-
Allow the inserts to air dry.
-
Count the number of invaded cells in several random fields under a microscope.
-
-
Data Analysis:
-
Calculate the average number of invaded cells per field for each treatment group.
-
Express the results as a percentage of the control group.
-
Protocol 3: Western Blot Analysis for Signaling Pathway Modulation
This protocol is used to assess the effect of this compound and a partner kinase inhibitor on the phosphorylation status of key signaling proteins.
Materials:
-
Cancer cell line of interest
-
This compound
-
Kinase Inhibitor X
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Smad2, anti-Smad2, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound, Kinase Inhibitor X, or the combination for the desired time.
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Collect the lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Add ECL detection reagent to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control (e.g., β-actin).
-
Conclusion
The combination of this compound with other kinase inhibitors represents a promising strategy in cancer therapy. The rationale is strongly supported by the known crosstalk between the TGF-β pathway and other major oncogenic signaling pathways. The provided protocols offer a framework for researchers to investigate the synergistic potential of such combinations in various cancer models. Further preclinical studies are warranted to identify optimal combination partners and dosing schedules for this compound, which could ultimately pave the way for novel and more effective cancer treatments.
References
- 1. Recent advances in therapeutic use of transforming growth factor-beta inhibitors in cancer and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Perspective on the Development of TGF-β Inhibitors for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RETRACTED ARTICLE: A83-01 inhibits TGF-β-induced upregulation of Wnt3 and epithelial to mesenchymal transition in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | Recent advances in therapeutic use of transforming growth factor-beta inhibitors in cancer and fibrosis [frontiersin.org]
- 7. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy [jcpjournal.org]
- 8. agscientific.com [agscientific.com]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes: Western Blot Protocol for pSMAD after A 77-01 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Dysregulation of this pathway is implicated in various diseases, such as cancer and fibrosis. A key event in TGF-β signal transduction is the phosphorylation of SMAD proteins (pSMAD). Upon ligand binding, the TGF-β type II receptor (TGF-βRII) recruits and phosphorylates the type I receptor (TGF-βRI), also known as activin receptor-like kinase 5 (ALK-5).[2][3] The activated ALK-5 then phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3.[3] These phosphorylated R-SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.
A 77-01 is a potent and selective small molecule inhibitor of TGF-βRI (ALK-5). By inhibiting the kinase activity of ALK-5, this compound effectively blocks the phosphorylation of SMAD2 and SMAD3, thereby inhibiting the downstream signaling cascade. Western blotting is a widely used technique to detect and quantify the levels of specific proteins, such as pSMAD, in cell or tissue lysates. This document provides a detailed protocol for performing a Western blot to assess the inhibitory effect of this compound on SMAD phosphorylation.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: TGF-β signaling pathway and the inhibitory action of this compound on pSMAD formation.
Caption: Step-by-step workflow for the Western blot analysis of pSMAD.
Data Presentation
The following table represents typical quantitative data obtained from a Western blot experiment investigating the dose-dependent inhibition of TGF-β-induced pSMAD2 phosphorylation by this compound. Densitometry analysis is performed on the Western blot bands, and the pSMAD2 signal is normalized to the total SMAD2 signal to account for variations in protein loading.
| Treatment Group | This compound Conc. (µM) | TGF-β (1 ng/mL) | Normalized pSMAD2/Total SMAD2 Ratio (Arbitrary Units) | % Inhibition of pSMAD2 |
| Untreated Control | 0 | - | 0.05 | - |
| TGF-β Stimulated | 0 | + | 1.00 | 0% |
| This compound Treatment | 0.01 | + | 0.65 | 35% |
| This compound Treatment | 0.1 | + | 0.20 | 80% |
| This compound Treatment | 1.0 | + | 0.06 | 94% |
| This compound Only | 1.0 | - | 0.04 | - |
Note: This table is a representative example based on published findings of potent inhibition and typical Western blot data presentation. Actual results may vary depending on experimental conditions.
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of pSMAD following this compound treatment.
Materials and Reagents
-
Cell Line: e.g., HaCaT keratinocytes, A549 lung carcinoma cells, or other TGF-β responsive cell lines.
-
This compound: Stock solution prepared in DMSO.
-
Recombinant Human TGF-β1: Stock solution prepared in sterile 4 mM HCl containing 1 mg/mL BSA.
-
Primary Antibodies:
-
Rabbit anti-phospho-SMAD2 (Ser465/467) / SMAD3 (Ser423/425) monoclonal antibody (e.g., Cell Signaling Technology #8828, 1:1000 dilution).[4]
-
Rabbit anti-SMAD2/3 polyclonal antibody (e.g., Cell Signaling Technology #8685, 1:1000 dilution).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG (1:2000 to 1:10,000 dilution).
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[5][6]
-
Protease and Phosphatase Inhibitor Cocktail: (e.g., Sigma-Aldrich).
-
BCA Protein Assay Kit.
-
4x Laemmli Sample Buffer.
-
SDS-PAGE Gels: (e.g., 4-15% gradient gels).
-
PVDF Membranes.
-
Transfer Buffer: (e.g., Tris-Glycine with 20% methanol).
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Wash Buffer: TBST.
-
Enhanced Chemiluminescence (ECL) Substrate.
Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere and reach 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment, if necessary for the specific cell line, to reduce basal pSMAD levels.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1.0 µM) or vehicle (DMSO) for 30 minutes.
-
Stimulate the cells with TGF-β1 (e.g., 1 ng/mL) for 1 hour. Include an untreated control group and a group treated with this compound alone.
-
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each sample to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Include a pre-stained protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (anti-pSMAD2/3 or anti-SMAD2/3) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometry analysis on the captured images to quantify the band intensities.
-
Normalize the pSMAD2/3 signal to the total SMAD2/3 signal for each sample.
-
To determine the % inhibition, use the following formula: % Inhibition = [1 - (Signal_TGFβ+A7701 / Signal_TGFβ_only)] * 100
-
Troubleshooting
| Issue | Possible Cause | Recommendation |
| No or Weak pSMAD Signal | Inactive TGF-β or this compound. | Confirm the activity of TGF-β and the potency of the this compound stock. |
| Insufficient stimulation/incubation time. | Optimize the TGF-β stimulation time (typically 30-60 minutes). | |
| Phosphatase activity in lysate. | Ensure fresh and adequate amounts of phosphatase inhibitors are added to the lysis buffer. | |
| Low primary antibody concentration. | Use the recommended antibody dilution or optimize the concentration. | |
| High Background | Insufficient blocking. | Increase blocking time to 1.5-2 hours. |
| Insufficient washing. | Increase the number and duration of wash steps. | |
| High secondary antibody concentration. | Titrate the secondary antibody to a lower concentration. | |
| Non-specific Bands | Primary antibody cross-reactivity. | Use a more specific monoclonal antibody. |
| Protein degradation. | Ensure protease inhibitors are always used and samples are kept on ice. |
By following this detailed protocol, researchers can reliably assess the inhibitory effects of this compound on SMAD phosphorylation, providing valuable insights for drug development and the study of TGF-β-mediated cellular processes.
References
- 1. cusabio.com [cusabio.com]
- 2. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 3. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effects of Retinoic Acid and MAPK Inhibitors on Phosphorylation of Smad2/3 Induced by Transforming Growth Factor β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MicroRNA-214-5p/TGF-β/Smad2 signaling alters adipogenic differentiation of bone marrow stem cells in postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Transwell Migration Assay Using A-77-01
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental biological process implicated in a myriad of physiological and pathological events, including embryonic development, immune responses, wound healing, and cancer metastasis. The transwell migration assay, also known as the Boyden chamber assay, is a widely adopted in vitro method to quantitatively assess the migratory capacity of cells in response to a chemoattractant. This document provides a detailed protocol for utilizing the transwell migration assay to evaluate the inhibitory effects of A-77-01, a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5).
A-77-01 exerts its biological activity by targeting ALK5, a key kinase in the TGF-β signaling cascade.[1] Inhibition of ALK5 by A-77-01 prevents the phosphorylation of downstream mediators, primarily Smad2 and Smad3, thereby attenuating TGF-β-induced cellular responses, including epithelial-to-mesenchymal transition (EMT) and cell migration.[2] The IC50 of A-77-01 for inhibiting ALK5 has been determined to be 25 nM.[1]
These application notes will detail the experimental procedure, data analysis, and expected outcomes when using A-77-01 as an inhibitor of cell migration in a transwell assay setup.
Data Presentation
| Compound | Target | Cell Line | Assay | Key Findings | Reference |
| A-77-01 | ALK5 | HaCaT (human keratinocytes) | Western Blot | Inhibited TGF-β-induced phosphorylation of Smad2 at 1 µM. | [2] |
| A-77-01 | ALK5 | NMuMG (mouse mammary epithelial) | Microscopy | Inhibited TGF-β-induced epithelial-to-mesenchymal transition (EMT). | [2] |
| A-83-01 (structurally similar to A-77-01) | ALK4/5/7 | HM-1 (mouse ovarian cancer) | Not specified | Decreased cell motility, adhesion, and invasion induced by TGF-β1 at 1 µM. | [3] |
| SB431542 (ALK4/5/7 inhibitor) | ALK5 | KLE and HEC-50 (human endometrial cancer) | Transwell Migration Assay | Abolished TGF-β1-stimulated cell migration at 10 µM. | [4] |
| Fc:TβRII (soluble TGF-β receptor) | TGF-β | PMTCs, 4T1, EMT6 (mouse mammary cancer) | Transwell Migration Assay | Inhibited migration of all three cell lines. | [5] |
Experimental Protocols
This section provides a detailed protocol for performing a transwell migration assay to assess the inhibitory effect of A-77-01 on chemoattractant-induced cell migration.
Materials and Reagents:
-
Transwell inserts (e.g., Corning Costar®) with appropriate pore size (typically 8.0 µm for most cancer cell lines)
-
24-well companion plates
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
A-77-01 (prepare stock solution in DMSO)
-
Chemoattractant (e.g., 10% FBS, specific growth factors like EGF or PDGF)
-
Serum-free cell culture medium
-
Fixation solution: 4% paraformaldehyde in PBS or methanol
-
Staining solution: 0.1% Crystal Violet in 20% methanol
-
Cotton swabs
-
Microscope
Procedure:
-
Cell Culture and Preparation:
-
Culture the cells of interest in appropriate medium until they reach 80-90% confluency.
-
The day before the assay, starve the cells by replacing the growth medium with serum-free or low-serum (e.g., 0.5% FBS) medium. This enhances the migratory response to the chemoattractant.
-
On the day of the assay, detach the cells using trypsin-EDTA, neutralize the trypsin with complete medium, and centrifuge the cells.
-
Resuspend the cell pellet in serum-free medium and perform a cell count. Adjust the cell concentration to 1 x 10^5 to 5 x 10^5 cells/mL.
-
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add 600 µL of medium containing the chemoattractant (e.g., 10% FBS).
-
Carefully place the transwell insert into each well, ensuring no air bubbles are trapped beneath the membrane.
-
In the upper chamber of the transwell insert, add 100 µL of the cell suspension.
-
To the appropriate wells, add A-77-01 at the desired final concentrations (e.g., a dose-response from 10 nM to 1 µM). Include a vehicle control (DMSO) for comparison.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration appropriate for the cell type (typically 6-24 hours).
-
-
Termination of Assay and Staining:
-
After incubation, carefully remove the transwell inserts from the wells.
-
Using a cotton swab, gently wipe the inside of the insert to remove non-migrated cells from the top surface of the membrane.
-
Fix the migrated cells on the bottom of the membrane by immersing the insert in a fixation solution for 10-20 minutes at room temperature.
-
Wash the inserts with PBS.
-
Stain the migrated cells by immersing the inserts in a 0.1% Crystal Violet solution for 15-30 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry completely.
-
-
Quantification of Cell Migration:
-
Once dry, visualize the migrated cells on the underside of the membrane using an inverted microscope.
-
Capture images from several random fields of view (e.g., 5-10 fields) for each membrane.
-
Count the number of migrated cells in each field. The average cell count per field can then be used for comparison between different treatment groups.
-
Alternatively, the crystal violet stain can be eluted by incubating the membrane in a destaining solution (e.g., 10% acetic acid), and the absorbance of the eluate can be measured using a plate reader at a wavelength of ~560 nm.
-
Data Analysis:
The results can be expressed as the average number of migrated cells per field or as a percentage of the control (vehicle-treated) group. Statistical analysis, such as a t-test or ANOVA, should be performed to determine the significance of the observed differences.
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TGF-β Effects on Prostate Cancer Cell Migration and Invasion Require FosB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TGF-β1 promotes motility and invasiveness of glioma cells through activation of ADAM17 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content-assets.jci.org [content-assets.jci.org]
Troubleshooting & Optimization
A 77-01 solubility issues in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A-77-01, focusing on common solubility issues encountered in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is A-77-01 and what is its mechanism of action?
A-77-01 is a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin-like kinase 5 (ALK5).[1][2] Its mechanism of action involves blocking the phosphorylation of Smad2, a key downstream signaling molecule in the TGF-β pathway.[1][3] This inhibition effectively blocks TGF-β-induced transcriptional activation, cellular proliferation, and epithelial-to-mesenchymal transition (EMT).[3]
Q2: What is the recommended solvent for preparing A-77-01 stock solutions?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of A-77-01.[2][3] It is soluble in DMSO up to 100 mM.
Q3: My A-77-01 precipitated in the cell culture medium. What should I do?
Precipitation of A-77-01 in cell culture medium is a common issue due to its low aqueous solubility. Refer to the troubleshooting guide below for a step-by-step approach to resolving this problem. The primary reasons for precipitation are high final concentrations of A-77-01 and an insufficient final concentration of DMSO in the medium.
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally not exceed 0.1%.[2] However, the tolerance to DMSO can be cell-line dependent, so it is advisable to run a vehicle control experiment to assess any potential effects of the solvent on your specific cells.[2]
Q5: How should I store my A-77-01 stock solution?
A-77-01 stock solutions in DMSO should be aliquoted and stored at -20°C for up to one year or at -80°C for up to two years to prevent degradation from repeated freeze-thaw cycles.[1]
Troubleshooting Guide: A-77-01 Solubility Issues
This guide provides a systematic approach to troubleshoot and resolve common solubility problems with A-77-01 in cell culture applications.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for A-77-01 precipitation in cell culture.
Quantitative Data Summary
Table 1: Solubility of A-77-01 in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | 14 | ~48.9 | [3] |
| DMSO | 11 | 38.42 | [2] |
| 1 eq. HCl | - | 50 | |
| DMF | 5 | ~17.5 | [3] |
| Ethanol | 1 | ~3.5 | [3] |
| DMSO:PBS (pH 7.2) (1:20) | 0.04 | ~0.14 | [3] |
Molecular Weight of A-77-01: 286.33 g/mol
Table 2: Recommended Working Concentrations for Cell Culture
| Cell Line | Effective Concentration Range (µM) | Incubation Time | Effect | Reference |
| Mv1Lu | 0.01 - 10 | 25 hours | Inhibition of TGF-β-induced transcriptional activation | [1] |
| Mv1Lu | 1 | 24 - 72 hours | Prevention of TGF-β-induced growth inhibition | [1] |
| HaCaT | 1 | 30 minutes | Inhibition of TGF-β-induced Smad2 phosphorylation | [1][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM A-77-01 Stock Solution in DMSO
Materials:
-
A-77-01 powder (MW: 286.33 g/mol )
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Calculate the required mass of A-77-01. To prepare 1 mL of a 10 mM stock solution, you will need: Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 286.33 g/mol = 0.00028633 g = 0.286 mg (Adjust calculations based on your desired final volume).
-
Weigh the A-77-01 powder accurately and place it into a sterile vial.
-
Add the calculated volume of DMSO to the vial containing the A-77-01 powder.
-
Vortex the solution thoroughly for several minutes until the powder is completely dissolved. The solution should be clear.
-
If dissolution is slow , you can gently warm the vial to 37°C for a short period or use a sonicator bath to aid dissolution.[1][2]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.[1]
Protocol 2: Diluting A-77-01 into Cell Culture Medium
Materials:
-
10 mM A-77-01 stock solution in DMSO
-
Pre-warmed, sterile cell culture medium
-
Sterile pipette tips and tubes
Methodology:
-
Determine the final concentration of A-77-01 required for your experiment (e.g., 1 µM).
-
Calculate the dilution factor. To go from a 10 mM stock to a 1 µM working solution, the dilution factor is 10,000.
-
Perform a serial dilution (recommended). Direct dilution of a small volume of stock into a large volume of media can cause localized high concentrations and precipitation. A serial dilution approach is safer: a. Prepare an intermediate dilution: Dilute the 10 mM stock 1:100 in sterile cell culture medium to create a 100 µM intermediate solution. (e.g., add 2 µL of 10 mM stock to 198 µL of medium). b. Prepare the final working solution: Dilute the 100 µM intermediate solution 1:100 in your final volume of cell culture medium. (e.g., add 10 µL of 100 µM intermediate to 990 µL of medium for a final volume of 1 mL).
-
Mix thoroughly but gently by pipetting up and down or inverting the tube after each dilution step.
-
Add the final working solution to your cells.
-
Prepare a vehicle control: Perform the same dilution steps using only DMSO (without A-77-01) to treat a set of control cells. This will account for any effects of the solvent on the cells. The final DMSO concentration in this example would be 0.01%.
Signaling Pathway Diagram
A-77-01 acts on the TGF-β signaling pathway. The following diagram illustrates the canonical Smad-dependent pathway and the point of inhibition by A-77-01.
Caption: A-77-01 inhibits the TGF-β signaling pathway by blocking ALK5.
References
how to prevent A 77-01 precipitation in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of A 77-01 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in experiments?
This compound is a potent and selective inhibitor of the Transforming Growth Factor-beta type I receptor (TGF-βRI), also known as Activin-like kinase 5 (ALK5), with an IC50 of approximately 25-34 nM.[1][2][3][4][5] It is commonly used in research to study TGF-β signaling pathways, which are involved in processes such as cell proliferation, differentiation, and epithelial-to-mesenchymal transition (EMT).[2] this compound is also noted as a likely active metabolite of A 83-01.[3]
Q2: I've observed precipitation of this compound in my experiment. What are the common causes?
Precipitation of this compound can occur due to several factors:
-
Improper Solvent Selection: this compound has specific solubility limits in different solvents. Using a solvent in which it is poorly soluble will lead to precipitation.
-
Incorrect Stock Solution Preparation: Errors in weighing the compound or measuring the solvent volume can lead to a supersaturated solution that is prone to precipitation.
-
Low-Quality or Old Solvents: Using hygroscopic solvents like DMSO that have absorbed water can significantly decrease the solubility of this compound.[1]
-
Temperature Fluctuations: Changes in temperature, such as moving a solution from room temperature to a colder environment (e.g., an ice bath), can reduce solubility and cause the compound to precipitate.
-
pH of the Final Solution: The solubility of this compound can be pH-dependent. A significant shift in the pH of your experimental medium upon addition of the this compound stock solution could cause it to fall out of solution.
-
Extended Storage of Working Solutions: It is generally recommended to prepare working solutions fresh for each experiment. Some sources indicate that A 83-01, a related compound, can decompose to this compound in solution over time, suggesting that the stability of these compounds in solution may be limited.[6]
Q3: How can I dissolve this compound to prevent precipitation?
To prevent precipitation, it is crucial to follow proper dissolution procedures:
-
Use the Right Solvent: High-quality, anhydrous DMSO is the recommended solvent for preparing concentrated stock solutions.[1]
-
Follow Recommended Concentrations: Do not exceed the known solubility limits of this compound in your chosen solvent.
-
Utilize Sonication and/or Gentle Heating: If you observe any particulate matter after initial vortexing, brief sonication or gentle warming can aid in complete dissolution.[1][4]
-
Prepare Fresh Working Solutions: For in vitro and in vivo experiments, it is best to prepare the final working solution fresh from a concentrated stock on the day of use.[1]
Troubleshooting Guide
Issue: My this compound precipitated after being added to my cell culture medium or buffer.
| Possible Cause | Troubleshooting Step |
| Poor Solubility in Aqueous Solution | This compound has very low solubility in aqueous solutions like PBS.[2] When diluting your DMSO stock, ensure the final DMSO concentration in your medium/buffer is as low as possible (typically ≤0.1%) to maintain cell health and compound solubility.[4] |
| High Final Concentration of this compound | The final concentration of this compound in your experiment may be too high for the given solvent composition. Try lowering the final concentration of this compound. |
| Rapid Dilution | Adding the concentrated DMSO stock directly to a large volume of aqueous buffer can cause localized high concentrations and rapid precipitation. Try adding the stock solution dropwise while vortexing or stirring the buffer to ensure rapid and even dispersion. |
| pH Incompatibility | The pH of your final solution may not be optimal for this compound solubility. While not extensively documented for a range of pH values, its solubility in 1eq. HCl suggests some pH dependence.[7] Consider if any components of your medium are altering the pH significantly upon addition of the compound. |
Issue: My this compound stock solution in DMSO has formed crystals.
| Possible Cause | Troubleshooting Step |
| Storage at Low Temperatures | Storing a highly concentrated DMSO stock at low temperatures (e.g., -20°C or -80°C) can sometimes lead to crystallization. |
| Action | Before use, allow the vial to warm to room temperature. If crystals are present, gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate until the solid is completely redissolved. Always ensure the vial is tightly sealed to prevent moisture absorption by the DMSO. |
Data Presentation: Solubility of this compound
| Solvent | Solubility | Source |
| DMSO | 100 mM | [7] |
| DMSO | 25 mg/mL (approx. 87.31 mM) | [1] |
| DMSO | 14 mg/mL | [2] |
| DMSO | 11 mg/mL (approx. 38.42 mM) | [4] |
| 1 eq. HCl | 50 mM | [7] |
| DMF | 5 mg/mL | [2] |
| Ethanol | 1 mg/mL | [2][8] |
| DMSO:PBS (pH 7.2) (1:20) | 0.04 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (MW: 286.33 g/mol )
-
Anhydrous DMSO[1]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Aseptically weigh out 2.86 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved.
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If any particulates are visible, sonicate the tube for 5-10 minutes in a water bath sonicator until the solution is clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C for long-term storage.[1]
Protocol 2: Preparation of a Working Solution for In Vivo Experiments
Materials:
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This compound stock solution in DMSO
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PEG300
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Tween-80
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Saline (0.9% NaCl)
Methodology for a 2 mg/mL Solution: [4]
-
Begin with the required volume of 10% DMSO (e.g., for a final volume of 1 mL, start with 100 µL of DMSO).
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Add the appropriate amount of this compound to the DMSO and ensure it is fully dissolved.
-
Sequentially add the other solvents, ensuring the solution is clear after each addition. Add 40% PEG300 (400 µL for 1 mL final volume).
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Add 5% Tween-80 (50 µL for 1 mL final volume).
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Finally, add 45% saline (450 µL for 1 mL final volume).
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If necessary, sonicate to ensure a clear solution. It is recommended to prepare this working solution fresh on the day of use.[1][4]
Visualizations
Caption: TGF-β signaling pathway and the inhibitory action of this compound on ALK5.
Caption: Recommended workflow for preparing and using this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. This compound | TGF-beta/Smad | ALK | TargetMol [targetmol.com]
- 5. This compound | TGF-beta/Smad | Ambeed.com [ambeed.com]
- 6. hellobio.com [hellobio.com]
- 7. This compound | TGF-beta Receptor Inhibitors: R&D Systems [rndsystems.com]
- 8. molnova.com:443 [molnova.com:443]
troubleshooting inconsistent results with A 77-01
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using A 77-01, a potent inhibitor of the TGF-β type I receptor ALK5.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the transforming growth factor-β (TGF-β) type I receptor, also known as activin-like kinase 5 (ALK5).[1][2] It functions by blocking the kinase activity of ALK5, which in turn prevents the phosphorylation of downstream signaling molecules Smad2 and Smad3.[1][3] This inhibition effectively blocks TGF-β-mediated cellular responses, such as growth inhibition and epithelial-to-mesenchymal transition (EMT).[3][4]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[2] Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to 1 year.[2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[2]
Q3: In which solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 14 mg/mL.[2][4] It is also soluble in DMF (5 mg/mL) and Ethanol (1 mg/mL).[4] For in vivo studies, a common formulation is a mixture of DMSO, PEG300, Tween 80, and saline.[1][2]
Q4: What is the IC50 value for this compound?
The reported IC50 value for this compound against ALK5 is 25 nM.[1][2]
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition of TGF-β Signaling
Q: My results with this compound are inconsistent, or I'm not observing the expected inhibition of TGF-β signaling. What are the possible causes?
A: Inconsistent results can stem from several factors related to compound handling, experimental setup, or cellular conditions. Here’s a step-by-step guide to troubleshoot this issue:
-
Compound Integrity:
-
Solution Preparation:
-
Incomplete Dissolution: Ensure the compound is fully dissolved in the solvent. Sonication can aid in dissolution.[2]
-
Precipitation: When preparing working solutions, add the solvents sequentially and ensure the solution is clear before adding the next solvent.[2] If precipitation occurs, gentle heating and/or sonication may be necessary.[1] For cell-based assays, ensure the final DMSO concentration is not toxic to your cells (typically ≤ 0.1%).[2]
-
-
Experimental Conditions:
-
Suboptimal Concentration: The effective concentration can vary between cell lines and assays. Perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions. A typical starting point for cell-based assays is 1 µM.[1][4]
-
Pre-incubation Time: Pre-incubating cells with this compound before adding TGF-β is crucial. A pre-incubation time of 30 minutes is often effective.[1][3]
-
Issue 2: Unexpected Cellular Toxicity
Q: I am observing significant cell death or morphological changes after treating cells with this compound, even in the absence of TGF-β. What could be the cause?
A: Unintended cytotoxicity can be due to the solvent or the compound itself.
-
Solvent Toxicity:
-
High DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (ideally ≤ 0.1%) and that you have included a vehicle-only control (cells treated with the same concentration of DMSO without this compound) in your experiment.[2]
-
-
Compound-Specific Toxicity:
-
High Concentration of this compound: While this compound is selective for ALK5, very high concentrations might lead to off-target effects and subsequent toxicity. Perform a toxicity assay to determine the maximum non-toxic concentration of this compound for your specific cell line.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to chemical compounds. It may be necessary to lower the concentration of this compound for your particular cells.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Target | ALK5 (TGF-β Type I Receptor) | [1][2] |
| IC50 | 25 nM | [1][2] |
| Solubility in DMSO | 11-14 mg/mL | [2][4] |
| Solubility in DMF | 5 mg/mL | [4] |
| Solubility in Ethanol | 1 mg/mL | [4] |
| Storage (Powder) | -20°C (up to 3 years) | [2] |
| Storage (Stock Solution) | -80°C (up to 1 year) | [2] |
Experimental Protocols
Protocol: Inhibition of TGF-β-induced Smad2 Phosphorylation
This protocol details a typical experiment to measure the inhibitory effect of this compound on TGF-β-induced Smad2 phosphorylation in HaCaT cells.
-
Cell Culture:
-
Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
-
Compound and Ligand Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a working solution of TGF-β1 at the desired final concentration (e.g., 1 ng/mL) in serum-free media.
-
-
Treatment:
-
Cell Lysis and Western Blotting:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-Smad2 and total Smad2/3.
-
Use an appropriate secondary antibody and visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-Smad2 and total Smad2.
-
Normalize the phospho-Smad2 signal to the total Smad2 signal.
-
Compare the normalized phospho-Smad2 levels between different treatment groups.
-
Visualizations
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for inconsistent this compound results.
References
Technical Support Center: Optimizing A 77-01 Concentration for Maximum Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for utilizing A 77-01, a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin-Like Kinase 5 (ALK5). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize the concentration of this compound for maximum efficacy in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that specifically targets the ATP-binding site of ALK5, the type I serine/threonine kinase receptor for TGF-β. By inhibiting ALK5, this compound blocks the phosphorylation of downstream signaling molecules, Smad2 and Smad3, thereby preventing their translocation to the nucleus and subsequent regulation of target gene expression. This effectively abrogates TGF-β-induced cellular responses.[1]
Q2: What is the recommended starting concentration range for this compound in cell-based assays?
A2: A good starting point for most cell-based assays is a dose-response experiment ranging from 0.01 µM to 10 µM.[1] The reported half-maximal inhibitory concentration (IC50) for ALK5 is approximately 25 nM.[1][2] However, the optimal concentration will vary depending on the cell type, experimental duration, and the specific endpoint being measured.
Q3: How should I prepare and store stock solutions of this compound?
A3: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock in pre-warmed, complete cell culture medium and ensure thorough mixing.
Q4: What are the potential off-target effects of this compound?
A4: While this compound is a potent ALK5 inhibitor, like many kinase inhibitors, it may exhibit off-target activities at higher concentrations. It is advisable to perform a kinase selectivity screen to understand the broader inhibitory profile of this compound in your experimental system. If unexpected phenotypes are observed, consider using a structurally different ALK5 inhibitor as a control to confirm that the effects are on-target.
Q5: How can I confirm that this compound is engaging its target (ALK5) in my cells?
A5: Target engagement can be confirmed using several methods. A Western blot analysis showing reduced phosphorylation of Smad2/3 upon TGF-β stimulation in the presence of this compound is a common and effective method.[1] More advanced techniques like the NanoBRET™ Target Engagement Assay can provide quantitative data on compound binding to ALK5 in live cells.[3][4][5]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cell Lines
| Cell Line | Assay Type | Endpoint Measured | Effective Concentration/IC50 | Reference |
| Mv1Lu (Mink Lung Epithelial) | Luciferase Reporter Assay | Inhibition of TGF-β-induced transcriptional activation | IC50 = 25 nM | [1][6] |
| Mv1Lu (Mink Lung Epithelial) | Cell Viability Assay | Prevention of TGF-β-induced growth inhibition | 1 µM | [1] |
| HaCaT (Human Keratinocyte) | Western Blot | Inhibition of TGF-β-induced Smad2 phosphorylation | 1 µM | [1][6] |
| NMuMG (Mouse Mammary Epithelial) | Microscopy | Inhibition of TGF-β-induced Epithelial-to-Mesenchymal Transition (EMT) | 1 µM |
Experimental Protocols
Dose-Response Curve for this compound using a Luciferase Reporter Assay
Objective: To determine the IC50 value of this compound for the inhibition of TGF-β-induced transcriptional activation.
Materials:
-
Mv1Lu cells (or other TGF-β responsive cell line)
-
(CAGA)12-Luciferase reporter plasmid
-
Transfection reagent
-
This compound
-
Recombinant Human TGF-β1
-
Luciferase assay system
-
96-well white, clear-bottom plates
Methodology:
-
Cell Seeding: Seed Mv1Lu cells in a 96-well plate at a density that will reach 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the (CAGA)12-Luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical concentration range would be 10 µM to 0.1 nM. Include a vehicle control (DMSO).
-
Treatment: 24 hours post-transfection, replace the medium with the prepared this compound dilutions and incubate for 1 hour.
-
Stimulation: Add TGF-β1 to a final concentration of 1-5 ng/mL to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
Cytotoxicity Assay using MTT
Objective: To assess the cytotoxic effect of this compound on a chosen cell line.
Materials:
-
Cancer cell line of interest
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Treatment: Replace the medium with the prepared this compound dilutions and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the this compound concentration to determine the CC50 (50% cytotoxic concentration).
Target Engagement Assay using Western Blot for Phospho-Smad2
Objective: To confirm that this compound inhibits the TGF-β signaling pathway by assessing the phosphorylation status of Smad2.
Materials:
-
HaCaT cells (or other TGF-β responsive cell line)
-
This compound
-
Recombinant Human TGF-β1
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Smad2 (Ser465/467), anti-total Smad2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
6-well plates
Methodology:
-
Cell Seeding and Serum Starvation: Seed HaCaT cells in 6-well plates. Once they reach 70-80% confluency, serum-starve the cells for 4-6 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulation: Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes. Include an unstimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-Smad2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total Smad2 antibody as a loading control.
-
-
Data Analysis: Densitometrically quantify the band intensities for phospho-Smad2 and total Smad2. A decrease in the ratio of phospho-Smad2 to total Smad2 in the this compound treated samples compared to the TGF-β1 stimulated control confirms target engagement.
Troubleshooting Guides
Issue 1: No or weak inhibition of TGF-β signaling.
| Possible Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions. |
| Compound Degradation | Ensure proper storage of this compound stock solutions (-20°C or -80°C, protected from light). Prepare fresh working solutions for each experiment. |
| Low Endogenous TGF-β Signaling | If you are not externally stimulating with TGF-β, the basal signaling may be too low to observe a significant inhibitory effect. Add exogenous TGF-β1 (1-10 ng/mL) to induce the pathway. |
| Cell Line Insensitivity | Confirm that your cell line expresses the TGF-β receptors and is responsive to TGF-β stimulation by checking for Smad2/3 phosphorylation or target gene expression. |
Issue 2: High cytotoxicity observed at effective concentrations.
| Possible Cause | Recommended Solution |
| High this compound Concentration | Determine the lowest effective concentration from your dose-response curve that provides significant pathway inhibition without causing excessive cell death. |
| Solvent Toxicity | Ensure the final concentration of DMSO in your culture medium is non-toxic (typically ≤ 0.5%). Include a vehicle control with the same DMSO concentration in all experiments. |
| Off-Target Effects | At higher concentrations, this compound may inhibit other kinases essential for cell survival. Perform a kinome scan to identify potential off-targets. Compare the results with a structurally different ALK5 inhibitor. |
| On-Target Toxicity | In some cell lines, the TGF-β pathway is crucial for survival, and its inhibition can lead to apoptosis. This is an on-target effect and should be noted. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Recommended Solution |
| Variable Cell Conditions | Standardize your cell culture procedures, including cell passage number, seeding density, and confluency at the time of the experiment. |
| Inconsistent Compound Dosing | Ensure accurate and consistent preparation of this compound dilutions. Use calibrated pipettes and mix solutions thoroughly. |
| Assay Variability | Optimize and standardize all steps of your experimental protocol, including incubation times and reagent concentrations. Include appropriate positive and negative controls in every experiment. |
Mandatory Visualizations
Caption: TGF-β Signaling Pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. carnabio.com [carnabio.com]
- 4. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 5. eubopen.org [eubopen.org]
- 6. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]
managing A 77-01 instability in solution
Welcome to the technical support center for A-77-01. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the stability of A-77-01 in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is A-77-01 and what is its primary mechanism of action?
A-77-01 is a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[1] Its primary mechanism of action involves blocking the kinase activity of ALK5, which in turn inhibits the phosphorylation of downstream signaling molecules, primarily Smad2 and Smad3.[1] This disruption of the TGF-β/Smad signaling pathway prevents the transcriptional regulation of target genes involved in processes such as cell growth, differentiation, and extracellular matrix production.[2][3][4]
Q2: I'm observing precipitation in my A-77-01 solution. What could be the cause and how can I resolve it?
Precipitation of A-77-01 in solution is a common issue and can be attributed to several factors:
-
Low Solubility: A-77-01 has limited solubility in aqueous solutions. Exceeding its solubility limit will cause it to precipitate.
-
Solvent Choice: The choice of solvent significantly impacts solubility. While highly soluble in DMSO, its solubility is considerably lower in aqueous buffers like PBS.
-
Temperature Changes: A decrease in temperature can reduce the solubility of A-77-01, leading to precipitation, especially in supersaturated solutions.
-
pH: The pH of the solution can influence the ionization state and solubility of the compound.
Troubleshooting Steps:
-
Verify Concentration: Ensure the concentration of A-77-01 does not exceed its solubility limit in the chosen solvent system.
-
Optimize Solvent: For cell-based assays, it is common to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in the culture medium. Ensure the final DMSO concentration is compatible with your experimental system (typically ≤ 0.1%).[5]
-
Sonication and Gentle Warming: To aid dissolution, sonication and gentle warming of the solution can be employed. However, prolonged heating should be avoided to prevent degradation.
-
Prepare Fresh Solutions: It is highly recommended to prepare working solutions fresh for each experiment to minimize the risk of precipitation over time.
Q3: My experimental results with A-77-01 are inconsistent. Could this be related to solution instability?
Yes, inconsistent results can be a strong indicator of A-77-01 instability in solution. Degradation of the compound will lead to a lower effective concentration and potentially the formation of byproducts with off-target effects.
Factors contributing to instability include:
-
Hydrolysis: The stability of A-77-01 may be pH-dependent.
-
Photodegradation: Exposure to light, particularly UV light, can cause degradation of compounds with quinoline and pyrazole scaffolds.
-
Oxidation: The presence of oxidizing agents or exposure to air over time can lead to oxidative degradation.
-
Repeated Freeze-Thaw Cycles: Repeated changes in temperature can accelerate degradation.
To improve consistency:
-
Prepare Fresh Solutions: As a best practice, always prepare A-77-01 solutions immediately before use.[5]
-
Protect from Light: Store stock solutions and handle working solutions in a manner that minimizes light exposure. Use amber vials or cover tubes with aluminum foil.
-
Aliquot Stock Solutions: Aliquot your high-concentration stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Proper Storage: Store stock solutions at -20°C or -80°C in a tightly sealed container.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitate forms upon dilution of DMSO stock into aqueous buffer. | The solubility of A-77-01 is significantly lower in aqueous solutions. The final concentration in the aqueous buffer may be too high. | - Increase the final volume of the aqueous buffer to lower the final concentration. - Increase the percentage of co-solvents if experimentally permissible. - Prepare a more dilute stock solution in DMSO. |
| Loss of compound activity over the course of a multi-day experiment. | Degradation of A-77-01 in the experimental medium. | - Prepare fresh A-77-01 solution daily and replace the medium. - If possible, conduct a time-course experiment to assess the stability of A-77-01 under your specific experimental conditions. |
| Unexpected biological effects observed. | Formation of active or interfering degradation products. | - Perform a stability study under your experimental conditions to identify potential degradation products (see Experimental Protocols section). - If degradation is confirmed, modify handling and storage procedures to minimize it. |
| Difficulty dissolving the solid compound. | A-77-01 is a crystalline solid that may require energy to dissolve. | - Use sonication to aid dissolution. - Gentle warming can be applied, but monitor for any signs of degradation (e.g., color change). |
Data Presentation
Table 1: Solubility of A-77-01 in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~14 mg/mL | [1] |
| Ethanol | ~1 mg/mL | [1] |
| DMF | ~5 mg/mL | [1] |
| DMSO:PBS (pH 7.2) (1:20) | ~0.04 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of A-77-01 Stock Solution
-
Materials: A-77-01 solid, anhydrous DMSO, sterile microcentrifuge tubes or vials.
-
Procedure:
-
Equilibrate the vial of A-77-01 solid to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of A-77-01 in a sterile, light-protected container.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex and/or sonicate the solution until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into single-use volumes in amber vials or tubes wrapped in aluminum foil.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General Procedure for a Forced Degradation Study of A-77-01
This protocol outlines a general approach to assess the stability of A-77-01 under various stress conditions. A stability-indicating HPLC method is required for analysis.
-
Preparation of A-77-01 Solution: Prepare a solution of A-77-01 in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the A-77-01 solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Add 0.1 M NaOH to the A-77-01 solution. Incubate at a controlled temperature for a defined period.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the A-77-01 solution. Keep at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Store the A-77-01 solution at an elevated temperature (e.g., 60°C), protected from light, for a defined period.
-
Photodegradation: Expose the A-77-01 solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed solution.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-stressed control, by a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent A-77-01 compound.
-
Visualizations
Caption: TGF-β/ALK5 signaling pathway and the inhibitory action of A-77-01.
Caption: Experimental workflow for a forced degradation study of A-77-01.
References
A 77-01 degradation products and their impact
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of A 77-01, a potent inhibitor of the TGF-β type I receptor superfamily activin-like kinase ALK5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the transforming growth factor (TGF)-β type I receptor, also known as activin-like kinase 5 (ALK5).[][2] It functions by blocking the kinase activity of ALK5, which in turn inhibits the phosphorylation of downstream signaling molecules Smad2 and Smad3.[2] This ultimately leads to the inhibition of TGF-β-induced transcriptional activation and cellular responses such as growth inhibition and epithelial-to-mesenchymal transition (EMT).[2]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be stored as a solid at -20°C for up to one year or at -80°C for up to two years.[] Stock solutions, typically prepared in DMSO, should be stored at -20°C for long-term use (months to years) or at 0-4°C for short-term use (days to weeks).[3] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q3: What are the potential degradation pathways for this compound?
While specific degradation products of this compound are not extensively documented in the literature, its chemical structure, 4-(5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl)quinoline, suggests potential susceptibility to certain degradation pathways. The primary routes of degradation for many pharmaceutical compounds are hydrolysis and oxidation.[4] Given its heterocyclic aromatic ring structures (quinoline, pyrazole, and pyridine), this compound is likely more susceptible to oxidative and photolytic degradation rather than hydrolysis.
Potential degradation sites include:
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Oxidation: The nitrogen atoms in the quinoline, pyrazole, and pyridine rings are susceptible to N-oxidation. The methyl group on the pyridine ring could be oxidized to a primary alcohol or a carboxylic acid. The pyrazole ring itself may also be susceptible to oxidative cleavage under harsh conditions.
-
Photodegradation: Aromatic systems can be sensitive to UV light, which may induce isomerization or cleavage of the rings.
Q4: How can I detect degradation of this compound in my experiments?
Degradation of this compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a UV detector or a mass spectrometer (MS). A decrease in the peak area of the parent this compound compound and the appearance of new peaks are indicative of degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Reduced or loss of inhibitory activity of this compound in cell-based assays. | Degradation of this compound in stock solution or in culture media. | 1. Prepare a fresh stock solution of this compound from a new vial of solid compound. 2. Analyze the old and new stock solutions by HPLC to check for the presence of degradation products. 3. Minimize the exposure of this compound containing media to light and elevated temperatures. |
| Appearance of unknown peaks in HPLC/UHPLC-MS analysis of this compound samples. | Chemical degradation of this compound due to improper storage or handling, or interaction with other components in the sample matrix. | 1. Confirm the identity of the main peak as this compound using a reference standard. 2. Characterize the unknown peaks using mass spectrometry to determine their molecular weights, which can provide clues about their structures. 3. Perform forced degradation studies (see Experimental Protocols) to intentionally generate degradation products and compare them with the unknown peaks. |
| Inconsistent results between experiments. | Variability in the stability of this compound under slightly different experimental conditions (e.g., light exposure, temperature fluctuations). | 1. Standardize all experimental procedures, including the preparation and handling of this compound solutions. 2. Protect solutions containing this compound from light by using amber vials or covering containers with aluminum foil. 3. Prepare fresh dilutions of this compound for each experiment from a recently prepared stock solution. |
Data Presentation
Table 1: Stability of this compound Under Different Storage Conditions
| Storage Condition | Form | Recommended Duration | Reference |
| -80°C | Solid | Up to 2 years | [] |
| -20°C | Solid | Up to 1 year | [] |
| -20°C | Stock Solution (in DMSO) | Months to years | [3] |
| 0-4°C | Stock Solution (in DMSO) | Days to weeks | [3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways for this compound.
1. Preparation of this compound Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as DMSO or methanol.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Expose the solid this compound to dry heat at 105°C for 24 hours.
-
Photodegradation: Expose the this compound solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC-UV or HPLC-MS method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.
Protocol 2: Stability-Indicating HPLC Method for this compound
This is a general guideline for developing an HPLC method to separate this compound from its potential degradation products.
-
Chromatographic System: A high-performance liquid chromatography system with a UV or mass spectrometric detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by measuring the UV spectrum of this compound, but a wavelength around 254 nm is often a good starting point for aromatic compounds.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method validation should be performed to ensure the method is suitable for its intended purpose.
Mandatory Visualizations
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Potential degradation pathways and products of this compound.
References
best practices for preparing A 77-01 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for preparing and handling A 77-01 stock solutions. Below you will find troubleshooting guidance and frequently asked questions to ensure the successful use of this compound in your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and use of this compound solutions.
| Problem | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon storage | The solution may be supersaturated or stored at an inappropriate temperature. | Gently warm the solution and use sonication to redissolve the precipitate. Ensure the storage temperature is appropriate for the solvent used. For long-term storage, aliquoting the stock solution can prevent issues from repeated freeze-thaw cycles.[1][2] |
| Difficulty dissolving the compound | This compound may not be readily soluble in the chosen solvent at the desired concentration. | Use a recommended solvent such as DMSO.[1][3][4][] Sonication and gentle warming can aid dissolution.[1][2][6] Ensure you are using a newly opened or anhydrous solvent, as hygroscopic solvents can impact solubility.[1] |
| Inconsistent experimental results | This could be due to improper storage and handling, leading to degradation of the compound. | Store stock solutions at -20°C or -80°C for long-term stability.[1][2][4] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1] Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1][2] |
| Visible particles or cloudiness in the solution | The compound may not be fully dissolved or may have come out of solution. | Centrifuge the vial before opening to collect all the powder.[2] Use sonication to ensure complete dissolution.[1][2] If particles persist, the solution may be filtered through a 0.22 µm filter. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing this compound stock solutions?
The most commonly recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1][3][4][] It is soluble up to 100 mM in DMSO. For some applications, it can also be dissolved in 1eq. HCl up to 50 mM or in Ethanol with ultrasonic and warming.[6]
2. What is the optimal storage condition for this compound stock solutions?
For long-term storage, it is recommended to store this compound stock solutions at -20°C for up to one year or at -80°C for up to two years.[1][2] Some suppliers suggest storage at +4°C for the solid compound. To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[1][2]
3. My this compound powder is difficult to see in the vial. Is this normal?
Yes, this can be normal, especially for small quantities. The powder may be a fine, crystalline solid that can adhere to the vial walls due to static electricity during shipping. It is recommended to centrifuge the vial briefly before opening to ensure all the powder is at the bottom.[2]
4. Can I store my working solution for later use?
It is generally recommended to prepare fresh working solutions from the stock solution for each experiment, particularly for in vivo studies.[1] If short-term storage of a working solution is necessary, it should be kept at 4°C for no more than a week.[2]
5. What is the mechanism of action of this compound?
This compound is a potent inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin-like kinase 5 (ALK5), with an IC50 of approximately 25-34 nM.[1][2][3] By inhibiting ALK5, this compound blocks the phosphorylation of Smad2 and subsequently inhibits TGF-β-induced signaling pathways.[1][4]
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 286.33 g/mol | [2][3] |
| Formula | C18H14N4 | [2][3] |
| IC50 for ALK5 | 25 - 34 nM | [1][2][3] |
| Solubility in DMSO | Up to 100 mM | |
| Solubility in 1eq. HCl | Up to 50 mM | |
| Solubility in Ethanol | ≥ 8.84 mg/mL (with sonication and warming) | [6] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Preparation: Before opening, centrifuge the vial of this compound to ensure all the powder is at the bottom.
-
Calculation: To prepare a 10 mM stock solution, calculate the required volume of DMSO. For 1 mg of this compound (MW: 286.33), the volume of DMSO would be: (1 mg / 286.33 g/mol ) / (10 mmol/L) = 0.00034925 L = 349.25 µL.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
-
Mixing: Vortex the solution and use an ultrasonic bath to ensure the compound is completely dissolved. Gentle warming can also be applied if necessary.[1][2][6]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -20°C or -80°C.[1][2]
Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: Inhibition of the TGF-β signaling pathway by this compound.
References
minimizing variability in A 77-01 experimental replicates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers and drug development professionals minimize variability in experimental replicates involving the hypothetical compound A 77-01. The following information is based on a hypothetical experimental system where this compound is an inhibitor of the "Kinase A" signaling pathway in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound and what is the maximum concentration for in-vitro experiments?
A1: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 10 mM. For most cell-based assays, it is recommended to prepare a 10 mM stock solution in DMSO and then dilute it in cell culture media to the final desired concentration. To avoid solvent-induced artifacts, the final concentration of DMSO in the cell culture media should not exceed 0.1%.
Q2: At what confluence should cells be plated for this compound treatment?
A2: Optimal cell confluence for this compound treatment can vary depending on the cell line and the specific assay. As a general guideline, plating cells to achieve 60-70% confluence at the time of treatment is recommended. Over-confluence or very low density can significantly impact cell signaling and the response to treatment, leading to high variability.
Q3: How stable is this compound in solution?
A3: The 10 mM stock solution of this compound in DMSO is stable for up to 3 months when stored at -20°C. Working solutions diluted in cell culture media should be prepared fresh for each experiment and used immediately. Avoid repeated freeze-thaw cycles of the stock solution.
Troubleshooting Guide
High variability in experimental replicates can arise from multiple sources. This guide addresses common issues encountered during this compound experiments.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 values between experiments | Cell passage number is too high, leading to phenotypic drift. | Use cells within a consistent and low passage number range (e.g., passages 5-15). |
| Inconsistent cell seeding density. | Ensure accurate cell counting and even distribution of cells when plating. | |
| Variability in this compound concentration in working solutions. | Prepare fresh dilutions from the stock solution for each experiment. | |
| High standard deviation within replicates of the same experiment | Uneven cell distribution in multi-well plates ("edge effects"). | Leave the outer wells of the plate empty and fill them with sterile PBS to maintain humidity. |
| Inaccurate pipetting of reagents. | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. | |
| Unexpected cell toxicity or morphological changes | DMSO concentration is too high. | Ensure the final DMSO concentration does not exceed 0.1%. |
| This compound is unstable in the media. | Prepare fresh working solutions and minimize the exposure of the compound to light. | |
| No observable effect of this compound treatment | Inactive compound. | Use a fresh aliquot of this compound and verify its activity with a positive control. |
| Sub-optimal treatment time or concentration. | Perform a time-course and dose-response experiment to determine the optimal conditions. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess the effect of this compound on cell viability.
-
Cell Plating:
-
Trypsinize and count the cells.
-
Seed 5,000 cells per well in a 96-well plate in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
This compound Treatment:
-
Prepare a 2X working solution of this compound in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the 2X this compound working solution to the respective wells.
-
Include a vehicle control (0.1% DMSO) and a positive control for cell death.
-
Incubate for 48 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Western Blot for Phospho-Protein B Detection
This protocol is for detecting the phosphorylation of "Protein B," a downstream target of "Kinase A."
-
Cell Lysis:
-
Plate and treat cells with this compound as described above.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20 µg of protein from each sample onto a 10% SDS-polyacrylamide gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-Protein B (1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with a secondary HRP-conjugated antibody (1:5000 dilution) for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total Protein B and a loading control (e.g., GAPDH).
-
Data Presentation
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | % Viability (Mean) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 0.1 | 95.3 | 4.8 |
| 1 | 75.1 | 6.1 |
| 10 | 42.5 | 5.5 |
| 100 | 15.8 | 3.9 |
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: General experimental workflow for this compound.
Validation & Comparative
Potency Showdown: A 77-01 vs. A 83-01 in TGF-β Signaling Inhibition
In the landscape of small molecule inhibitors targeting the Transforming Growth Factor-β (TGF-β) signaling pathway, A 77-01 and A 83-01 have emerged as significant research tools. Both compounds are potent inhibitors of the TGF-β type I receptor, Activin-Like Kinase 5 (ALK5), a critical mediator in cell growth, differentiation, and epithelial-to-mesenchymal transition (EMT).[1][2] This guide provides a comprehensive comparison of their potency, supported by experimental data, to aid researchers in selecting the appropriate inhibitor for their studies.
Potency Comparison
Experimental data demonstrates that while both this compound and A 83-01 are potent inhibitors of ALK5, A 83-01 exhibits a slightly higher potency in cell-based assays. A key study directly comparing the two compounds found that A 83-01 has an IC50 value of 12 nM for inhibiting TGF-β-induced transcriptional activation, whereas this compound has an IC50 of 25 nM in the same assay.[3] This indicates that a lower concentration of A 83-01 is required to achieve 50% inhibition of the TGF-β signaling pathway.
Interestingly, it has been suggested that this compound is likely an active metabolite of A 83-01, as A 83-01 can decompose into this compound under certain conditions.[1][4] This relationship may contribute to their similar biological profiles.
| Compound | Target(s) | IC50 (TGF-β-induced Transcriptional Activation) |
| This compound | ALK5 | 25 nM[1][2][3][5][6] |
| A 83-01 | ALK5, ALK4, ALK7 | 12 nM[3] |
Table 1: Comparative potency of this compound and A 83-01 in a TGF-β-responsive luciferase reporter assay.
Beyond its primary target ALK5, A 83-01 has also been shown to inhibit other TGF-β superfamily type I receptors, namely ALK4 and ALK7, with IC50 values of 45 nM and 7.5 nM, respectively.[7][8][9][10][11] In contrast, this compound is reported to be more selective for ALK5, with no significant effects on BMP-regulated transcriptional activity or MAPK pathways.[6]
Mechanism of Action: Inhibition of the TGF-β Signaling Pathway
Both this compound and A 83-01 exert their effects by inhibiting the kinase activity of ALK5. In the canonical TGF-β signaling pathway, the binding of a TGF-β ligand to its type II receptor (TGFβRII) induces the recruitment and phosphorylation of the type I receptor, ALK5. Activated ALK5 then phosphorylates the downstream signaling molecules, Smad2 and Smad3. This phosphorylation event allows the Smad proteins to form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes.[12][13][14][15]
By inhibiting ALK5, this compound and A 83-01 block the phosphorylation of Smad2/3, thereby preventing the downstream signaling cascade and the subsequent cellular responses to TGF-β, such as EMT and growth inhibition.[3][16]
Experimental Protocols
The potency of this compound and A 83-01 is typically determined using a TGF-β-responsive reporter gene assay. A summary of a common experimental workflow is provided below.
Detailed Methodology for TGF-β-Responsive Luciferase Reporter Assay:
-
Cell Culture: Mink lung epithelial cells (Mv1Lu), which are highly responsive to TGF-β, are cultured in appropriate media and conditions.
-
Inhibitor Treatment: Following transfection, the cells are pre-incubated with various concentrations of this compound or A 83-01 for a defined period (e.g., 1 hour).
-
TGF-β Stimulation: The cells are then stimulated with a known concentration of TGF-β to induce the signaling cascade.
-
Lysis and Luciferase Assay: After an incubation period (e.g., 24 hours), the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.
-
Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected control plasmid). The percentage of inhibition for each inhibitor concentration is calculated relative to the TGF-β-stimulated control without any inhibitor. The IC50 value is then determined by fitting the dose-response curve to a suitable pharmacological model.
Conclusion
Both this compound and A 83-01 are potent and valuable tools for investigating the TGF-β signaling pathway. While A 83-01 demonstrates slightly greater potency in inhibiting TGF-β-induced transcriptional activation and a broader inhibitory profile against other ALK receptors, the potential metabolic conversion of A 83-01 to this compound suggests a complex interplay between these two molecules. The choice between these inhibitors may depend on the specific experimental context, including the desired level of selectivity and the cellular system being studied. For researchers aiming for a slightly more potent and broader inhibition of the TGF-β superfamily, A 83-01 may be the preferred choice. Conversely, this compound offers a highly potent and more selective inhibition of ALK5.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. adooq.com [adooq.com]
- 3. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. stemcell.com [stemcell.com]
- 9. selleckchem.com [selleckchem.com]
- 10. A 83-01 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 11. axonmedchem.com [axonmedchem.com]
- 12. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 13. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cusabio.com [cusabio.com]
- 15. sinobiological.com [sinobiological.com]
- 16. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating A-7701 Activity by Measuring pSMAD Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of A-7701, a potent inhibitor of the TGF-β type I receptor (ALK5), with other alternative ALK5 inhibitors. The focus is on the validation of their activity by measuring the phosphorylation of SMAD2 and SMAD3 (pSMAD), key downstream mediators of the TGF-β signaling pathway. This document includes supporting experimental data, detailed protocols, and visualizations to aid in the objective assessment of these compounds.
Comparison of ALK5 Inhibitor Potency
The inhibitory activity of A-7701 and its alternatives is commonly assessed by their half-maximal inhibitory concentration (IC50) against ALK5 kinase activity or downstream cellular events, such as TGF-β-induced transcriptional activation. The following table summarizes the reported IC50 values for several ALK5 inhibitors. Lower IC50 values indicate higher potency.
| Compound | Target | IC50 (nM) | Assay Type |
| A-7701 | ALK5 | 25 | TGF-β-induced transcriptional activation |
| A-83-01 | ALK5 | 12 | TGF-β-induced transcriptional activation |
| SB-431542 | ALK5, ALK4, ALK7 | 94 | ALK5 kinase assay |
| Galunisertib (LY2157299) | ALK5 | 56 | ALK5 kinase assay |
Experimental Data: Inhibition of SMAD Phosphorylation
One study demonstrated that both A-7701 and A-83-01 completely inhibited TGF-β-induced Smad2 phosphorylation at a concentration of 1 µM in HaCaT cells, as determined by Western blot analysis. In the same study, SB-431542 only partially inhibited Smad2 phosphorylation at the same concentration[1]. This indicates the high cellular potency of A-7701 in blocking the canonical TGF-β signaling pathway.
For other ALK5 inhibitors like Galunisertib, quantitative data on pSMAD inhibition is available. For instance, Galunisertib inhibited TGF-β-induced pSMAD2 in 4T1-LP and EMT6-LM2 cells in a dose-dependent manner, as measured by ELISA[2][3]. Such quantitative analyses are essential for a precise comparison of inhibitor potency at the level of the direct downstream target.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process for validating inhibitor activity, the following diagrams are provided.
Experimental Protocols
Western Blotting for pSMAD2/3 Detection
This protocol outlines the key steps for the semi-quantitative analysis of pSMAD2/3 levels in cell lysates.
1. Cell Culture and Treatment:
-
Seed a TGF-β responsive cell line (e.g., HaCaT, A549) in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 16-24 hours to reduce basal pSMAD levels.
-
Pre-incubate the cells with A-7701 or an alternative inhibitor at the desired concentrations for 1-2 hours.
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Stimulate the cells with TGF-β1 (typically 5-10 ng/mL) for 30-60 minutes.
2. Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-SMAD2 (Ser465/467) and/or phospho-SMAD3 (Ser423/425) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
5. Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the pSMAD bands and normalize to a loading control (e.g., β-actin or GAPDH) and/or total SMAD2/3 levels.
Immunofluorescence for pSMAD2/3 Quantification
This protocol provides a method for the quantitative analysis of pSMAD2/3 nuclear translocation.
1. Cell Culture and Treatment:
-
Seed cells on glass coverslips in a multi-well plate.
-
Follow the same treatment procedure as described for Western blotting (serum starvation, inhibitor pre-treatment, and TGF-β stimulation).
2. Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
3. Immunostaining:
-
Block the cells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate with the primary antibody against pSMAD2/3 diluted in the blocking buffer overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
4. Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify the nuclear fluorescence intensity of pSMAD2/3 using image analysis software.
-
Normalize the nuclear pSMAD signal to the DAPI signal or total cellular pSMAD fluorescence.
By following these protocols and utilizing the comparative data provided, researchers can effectively validate the activity of A-7701 and other ALK5 inhibitors in modulating the TGF-β signaling pathway through the measurement of pSMAD levels.
References
- 1. Pharmacokinetic, pharmacodynamic and biomarker evaluation of transforming growth factor-β receptor I kinase inhibitor, galunisertib, in phase 1 study in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. TGFβ1-induced SMAD2/3 and SMAD1/5 phosphorylation are both ALK5-kinase-dependent in primary chondrocytes and mediated by TAK1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
A 77-01 versus other ALK5 inhibitors in fibrosis models
An Objective Comparison of A 77-01 and Other ALK5 Inhibitors in Preclinical Fibrosis Models
Introduction
Transforming growth factor-beta (TGF-β) signaling is a central pathway in the pathogenesis of fibrosis, a condition characterized by the excessive accumulation of extracellular matrix (ECM) that leads to organ dysfunction.[1][2] The TGF-β type I receptor, activin receptor-like kinase 5 (ALK5), is a critical mediator in this process, making it a key therapeutic target for anti-fibrotic drug development.[3][4] this compound is a potent inhibitor of ALK5, and this guide provides a comparative analysis of its performance against other notable ALK5 inhibitors in various preclinical fibrosis models.[5] The information is intended for researchers, scientists, and drug development professionals seeking to evaluate the therapeutic potential of targeting the ALK5 pathway.
Mechanism of Action: The TGF-β/ALK5 Signaling Pathway
The canonical TGF-β signaling pathway is a primary driver of fibrogenesis. The process begins when TGF-β binds to its type II receptor (TGF-βRII), which then recruits and phosphorylates the ALK5 receptor. Activated ALK5 subsequently phosphorylates the receptor-regulated SMAD proteins, Smad2 and Smad3.[6][7] These phosphorylated SMADs form a complex with Smad4, translocate to the nucleus, and act as transcription factors to upregulate the expression of pro-fibrotic genes, including those for collagens, fibronectin, and alpha-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation.[2][8] ALK5 inhibitors like this compound competitively bind to the ATP-binding site of the ALK5 kinase domain, preventing the phosphorylation of Smad2/3 and thereby blocking the downstream fibrotic cascade.[9]
References
- 1. scispace.com [scispace.com]
- 2. Frontiers | Signaling in Fibrosis: TGF-β, WNT, and YAP/TAZ Converge [frontiersin.org]
- 3. Enhanced Effectivity of an ALK5-Inhibitor after Cell-Specific Delivery to Hepatic Stellate Cells in Mice with Liver Injury | PLOS One [journals.plos.org]
- 4. Inhibition of ALK5 as a new approach to treat liver fibrotic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. TGF-β Signaling in Tissue Fibrosis: Redox Controls, Target Genes and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 9. oncotarget.com [oncotarget.com]
A 77-01: A Comparative Guide to its Cross-Reactivity with TGF-beta Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitor A 77-01's cross-reactivity with various Transforming Growth Factor-beta (TGF-β) receptors. This compound is a potent inhibitor of the TGF-β type I receptor, Activin Receptor-Like Kinase 5 (ALK5), with a reported IC50 value in the range of 25-34 nM[1][2]. Understanding its selectivity is crucial for its application in research and potential therapeutic development.
Selectivity Profile of this compound and its Prodrug A-83-01
This compound is a close analog and the likely active metabolite of A-83-01. The selectivity of A-83-01 has been more extensively characterized, providing valuable insights into the probable cross-reactivity of this compound. A-83-01 demonstrates potent inhibition of ALK4, ALK5, and ALK7, while exhibiting significantly weaker activity against ALK1, ALK2, ALK3, and ALK6[3]. This suggests that this compound likely shares this selective inhibition profile.
Studies have indicated that this compound does not affect BMP-induced transcriptional activity, which is primarily mediated by ALK1, ALK2, ALK3, and ALK6. This further supports the selectivity of this compound for the TGF-β/Activin branch of the signaling pathway over the Bone Morphogenetic Protein (BMP) branch.
Table 1: Comparative Inhibitory Activity of A-83-01 against TGF-β Type I Receptors
| Receptor | Ligand Family | A-83-01 IC50 (nM) |
| ALK1 (ACVRL1) | BMP | Weakly Inhibitory |
| ALK2 (ACVR1) | BMP/Activin | Weakly Inhibitory |
| ALK3 (BMPR1A) | BMP | Weakly Inhibitory |
| ALK4 (ACVR1B) | Activin/Nodal | 45 |
| ALK5 (TGFβR1) | TGF-β | 12 |
| ALK6 (BMPR1B) | BMP | Weakly Inhibitory |
| ALK7 (ACVR1C) | Nodal | 7.5 |
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the canonical TGF-β/BMP signaling pathway, a typical experimental workflow for assessing kinase inhibitor selectivity, and the logical relationship of this compound's selectivity.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of TGF-β receptor inhibitors are provided below.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human TGF-β receptor kinases (e.g., ALK1-7)
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
This compound (or other test inhibitors)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute in Kinase Assay Buffer.
-
Kinase Reaction Setup: In a 384-well plate, add the test inhibitor, the specific recombinant TGF-β receptor kinase, and a mixture of the kinase substrate and ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60-120 minutes) to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for approximately 40 minutes.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the generated ADP back to ATP and initiate a luciferase-based reaction that produces a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Signal Detection: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each concentration of this compound relative to a vehicle control (e.g., DMSO). Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Reporter Gene Assay (e.g., Luciferase Assay)
This assay measures the ability of a compound to inhibit TGF-β-induced transcriptional activation of a reporter gene.
Materials:
-
A suitable cell line expressing the target TGF-β receptors and stably or transiently transfected with a TGF-β-responsive reporter construct (e.g., (CAGA)₁₂-luciferase). Mv1Lu (mink lung epithelial) cells are commonly used.
-
Cell culture medium and supplements.
-
TGF-β1 ligand.
-
This compound (or other test inhibitors).
-
Luciferase Assay System.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the reporter cell line in a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Ligand Stimulation: Stimulate the cells with a constant concentration of TGF-β1 (e.g., 1 ng/mL) and incubate for an appropriate period (e.g., 16-24 hours) to induce reporter gene expression.
-
Cell Lysis: Wash the cells with PBS and then lyse them using the lysis buffer provided in the luciferase assay kit.
-
Luciferase Assay: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control for cell viability if necessary. Calculate the percent inhibition of TGF-β1-induced luciferase activity for each concentration of this compound. Determine the IC50 value from the dose-response curve.
Western Blot for Phospho-Smad2
This method assesses the ability of an inhibitor to block the phosphorylation of Smad2, a key downstream event in the ALK5 signaling pathway.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT).
-
Cell culture medium and supplements.
-
TGF-β1 ligand.
-
This compound (or other test inhibitors).
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-Smad2 and anti-total-Smad2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
SDS-PAGE and Western blotting equipment.
Procedure:
-
Cell Culture and Treatment: Culture HaCaT cells to near confluency. Pre-treat the cells with this compound for a specified time (e.g., 30 minutes) before stimulating with TGF-β1 (e.g., 1 ng/mL) for a short period (e.g., 1 hour).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary anti-phospho-Smad2 antibody overnight at 4°C. After washing, incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Strip the membrane and re-probe with an anti-total-Smad2 antibody to confirm equal protein loading. Quantify the band intensities to determine the extent of Smad2 phosphorylation inhibition.
References
A Head-to-Head Comparison of A 77-01 and Galunisertib: Two Prominent TGF-β Receptor I Inhibitors
In the landscape of cancer research and drug development, the transforming growth factor-beta (TGF-β) signaling pathway has emerged as a critical target. Its dysregulation is implicated in a variety of pathologies, including tumor progression, fibrosis, and immune evasion. At the core of this pathway lies the TGF-β type I receptor (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5). Two small molecule inhibitors, A 77-01 and galunisertib (LY2157299), have garnered significant attention for their potent inhibition of ALK5. This guide provides a detailed head-to-head comparison of their performance, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their endeavors.
Mechanism of Action: Targeting the TGF-β Signaling Cascade
Both this compound and galunisertib are ATP-competitive inhibitors of the ALK5 kinase domain. By binding to this domain, they prevent the phosphorylation and subsequent activation of downstream signaling mediators, primarily SMAD2 and SMAD3. The inhibition of this canonical TGF-β pathway ultimately blocks the transcription of target genes involved in cell proliferation, differentiation, migration, and epithelial-to-mesenchymal transition (EMT).[1][2][3]
Biochemical Potency and Selectivity
A direct comparison of the inhibitory potency of this compound and galunisertib is challenging due to variations in experimental conditions across different studies. However, available data provides valuable insights into their relative activities.
Table 1: Biochemical IC50 Values for this compound and Galunisertib
| Compound | Target | IC50 (nM) | Reference |
| This compound | ALK5 (TGF-βRI) | 25 | [1][4] |
| Galunisertib | ALK5 (TGF-βRI) | 56 | [2] |
| ALK4 | 77.7 | ||
| ALK6 | >1000 | ||
| ALK7 | >1000 | ||
| TGF-βRII | >1000 |
Note: IC50 values are highly dependent on the specific assay conditions (e.g., ATP concentration). The data presented here is for comparative purposes and is collated from various sources.
Based on the available data, this compound appears to be a more potent inhibitor of ALK5 in biochemical assays compared to galunisertib. Galunisertib, however, has been more extensively profiled for its selectivity against a broader panel of kinases, demonstrating good selectivity for ALK5 and ALK4 over other TGF-β superfamily receptors and other kinases.[5]
Performance in Cellular Assays
The efficacy of these inhibitors extends beyond biochemical assays, with both demonstrating robust activity in various cell-based models.
Inhibition of SMAD2/3 Phosphorylation
A key pharmacodynamic marker of TGF-β pathway inhibition is the reduction of phosphorylated SMAD2/3 (pSMAD2/3). Both this compound and galunisertib effectively inhibit TGF-β-induced SMAD2/3 phosphorylation in a dose-dependent manner in various cell lines.[1][6]
Anti-proliferative Effects
The TGF-β pathway can have dual roles in cell proliferation, acting as a tumor suppressor in early-stage cancers and a promoter in advanced stages. The anti-proliferative effects of this compound and galunisertib are therefore context-dependent. For instance, galunisertib has been shown to inhibit the proliferation of certain cancer cell lines and TGF-β-induced fibroblast proliferation.[6]
Inhibition of Cell Migration and Epithelial-to-Mesenchymal Transition (EMT)
TGF-β is a potent inducer of EMT, a process that enhances cancer cell motility and invasion. Both this compound and galunisertib have demonstrated the ability to inhibit TGF-β-induced EMT and cell migration in vitro.[1][3]
Table 2: Summary of In Vitro Cellular Activities
| Assay | This compound | Galunisertib |
| SMAD2/3 Phosphorylation Inhibition | Potent inhibition demonstrated in HaCaT cells.[1] | Potent inhibition demonstrated in various cancer cell lines.[6] |
| Cell Proliferation Inhibition | Prevents TGF-β-induced growth inhibition in Mv1Lu cells.[1] | Inhibits TGF-β-stimulated proliferation of NIH3T3 fibroblasts and some cancer cell lines.[6] |
| Cell Migration Inhibition | Inhibits TGF-β-induced migration. | Blocks TGF-β-induced migration of U87MG glioblastoma cells.[3] |
| EMT Inhibition | Inhibits TGF-β-induced EMT.[1] | Inhibits TGF-β-induced EMT.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are representative protocols for key assays used to evaluate this compound and galunisertib.
ALK5 Kinase Inhibition Assay
Methodology:
-
Reaction Setup: A reaction mixture containing recombinant human ALK5 kinase domain, a suitable kinase buffer, and a substrate (e.g., a synthetic peptide corresponding to the SMAD3 phosphorylation site) is prepared in a microplate.
-
Inhibitor Addition: Serial dilutions of this compound or galunisertib are added to the wells. A control with no inhibitor (vehicle, typically DMSO) is included.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The concentration of ATP is often kept near its Km value for ALK5 to ensure competitive inhibition is accurately measured.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.
-
Signal Detection: The extent of phosphorylation is quantified. This can be achieved through various methods, such as measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the substrate or using luminescence-based assays that measure the amount of ATP remaining in the well (e.g., Kinase-Glo®).
-
Data Analysis: The signal is plotted against the inhibitor concentration, and the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined using non-linear regression analysis.
SMAD2/3 Phosphorylation Assay (Western Blot)
Methodology:
-
Cell Culture and Treatment: Cells (e.g., HaCaT keratinocytes, cancer cell lines) are cultured to a desired confluency and then serum-starved to reduce basal signaling. The cells are pre-treated with various concentrations of this compound or galunisertib for a specific duration (e.g., 1 hour) before stimulation with a fixed concentration of TGF-β1 (e.g., 1-5 ng/mL) for a short period (e.g., 30-60 minutes).
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated SMAD2/3 and total SMAD2/3 (as a loading control).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the pSMAD2/3 bands is quantified and normalized to the total SMAD2/3 levels to determine the extent of inhibition.
Conclusion
Both this compound and galunisertib are potent and selective inhibitors of the TGF-βRI/ALK5 kinase, effectively blocking the canonical TGF-β signaling pathway. While this compound exhibits a lower IC50 in biochemical assays, galunisertib has undergone more extensive preclinical and clinical development, with a well-characterized selectivity profile. The choice between these two inhibitors will depend on the specific research question, the experimental system, and the desired level of characterization. This guide provides a foundational comparison to aid in the selection and application of these valuable research tools in the ongoing effort to understand and therapeutically target the multifaceted TGF-β signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. oncotarget.com [oncotarget.com]
- 6. spandidos-publications.com [spandidos-publications.com]
A Comparative Guide to the Kinase Specificity of A 77-01
This guide provides a detailed comparison of the kinase inhibitor A 77-01, assessing its specificity through kinase assay data and comparing it with alternative compounds. Due to the existence of two distinct inhibitors with highly similar nomenclature, this guide addresses both This compound , an inhibitor of TGF-β type I receptor (ALK5), and A-770041 , an inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck).
Section 1: this compound (ALK5 Inhibitor)
This compound is a potent inhibitor of the transforming growth factor-β (TGF-β) type I receptor superfamily activin-like kinase 5 (ALK5).[1][2][3][4] It is a close analog and likely the active metabolite of A-83-01.[2] this compound exerts its effects by blocking the kinase activity of ALK5, which in turn inhibits the phosphorylation of downstream SMAD proteins and disrupts TGF-β-induced cellular responses.[3]
Data Presentation: Kinase Inhibition Profile
The following table summarizes the in vitro kinase inhibitory potency of this compound and its common alternatives, SB-431542 and A-83-01. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Kinase Target | This compound IC50 (nM) | SB-431542 IC50 (nM) | A-83-01 IC50 (nM) |
| ALK5 (TGF-βRI) | 25 - 34[1][4] | 94[5][6] | 12[7][8] |
| ALK4 (Activin RI) | - | Inhibits[9] | 45[7][8] |
| ALK7 (Nodal RI) | - | Inhibits[9] | 7.5[7][8] |
Note: this compound and A-83-01 are reported to have minimal activity against ALK1, ALK2, ALK3, and ALK6, which are involved in the Bone Morphogenetic Protein (BMP) signaling pathway.[3][9] this compound has also been shown to have no effect on MAPK pathways.[3]
Experimental Protocols
In Vitro ALK5 Kinase Assay (ADP-Glo™ Format)
This protocol outlines a common method for measuring ALK5 kinase activity and its inhibition, which quantifies the amount of ADP produced during the kinase reaction.[10][11]
-
Reagent Preparation :
-
Prepare a 1x Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Prepare stock solutions of ATP and a suitable ALK5 peptide substrate.
-
Dilute recombinant human ALK5 (TGFβR1) kinase to the desired working concentration in Kinase Assay Buffer.
-
Prepare a serial dilution of this compound or other test inhibitors in DMSO. Further dilute the inhibitor solutions in Kinase Assay Buffer.
-
-
Kinase Reaction :
-
Add the diluted inhibitor solution or DMSO (for controls) to the wells of a 96-well or 384-well plate.
-
Add the ALK5 enzyme solution to each well, except for the "no enzyme" blank controls.
-
Initiate the kinase reaction by adding a pre-mixed solution of the peptide substrate and ATP. The final ATP concentration should be near the Km for ALK5.
-
Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes) within the linear range of the reaction.[10]
-
-
ADP Detection :
-
Terminate the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used by luciferase to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes to stabilize the signal.
-
-
Data Acquisition and Analysis :
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the controls and determine the IC50 value.
-
Mandatory Visualization
Caption: TGF-β signaling pathway and the inhibitory action of this compound on ALK5.
Section 2: A-770041 (Lck Inhibitor)
A-770041 is a selective, orally active inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck), a member of the Src family of kinases.[12][13][14] Lck plays a critical role in T-cell receptor (TCR) signaling and T-cell activation.[15][16] Inhibition of Lck is a therapeutic strategy for preventing organ transplant rejection and treating T-cell mediated autoimmune diseases.[13][14]
Data Presentation: Kinase Inhibition Profile
The following table summarizes the in vitro kinase inhibitory potency of A-770041 and its common alternatives, Dasatinib and Saracatinib.
| Kinase Target | A-770041 IC50 (nM) | Dasatinib IC50 (nM) | Saracatinib (AZD0530) IC50 (nM) |
| Lck | 147[12][13] | <1[17] | 4 - 10[18] |
| Fyn | 44,100[12] | <1[17] | 10[18] |
| Src | 9,100[12] | 1.1[17] | 2.7[19] |
| Fgr | 14,100[12] | - | 10[18] |
| c-Yes | - | <1[17] | 4[18] |
| Lyn | >8-fold selective vs Lck[20] | - | 5[18] |
| Hck | >8-fold selective vs Lck[20] | - | - |
| Abl | - | 1.6[17] | 30 |
Note: A-770041 has been reported to be over 200-fold selective against a panel of approximately 20 other serine/threonine and tyrosine kinases and showed IC50 values greater than 10 µM in a CEREP panel of about 70 molecular targets, though the specific data for these panels are not publicly detailed.[20][21]
Experimental Protocols
In Vitro Lck Kinase Assay (Radiometric Format)
This protocol describes a classic method for measuring Lck kinase activity by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into a peptide substrate.[22][23][24][25]
-
Reagent Preparation :
-
Prepare a 1x Kinase Buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate).
-
Prepare a stock solution of a suitable Lck peptide substrate (e.g., KVEKIGEGTYGVVYK or Poly(Glu, Tyr) 4:1).[22][23]
-
Dilute recombinant human Lck enzyme to the desired concentration in Kinase Buffer.
-
Prepare a serial dilution of A-770041 or other test inhibitors in DMSO.
-
-
Kinase Reaction :
-
Pre-incubate the test inhibitor or DMSO (for controls) with the Lck enzyme in Kinase Buffer for approximately 15 minutes at room temperature or 37°C.[22]
-
Initiate the kinase reaction by adding a master mix containing the peptide substrate and [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubate the reaction at room temperature or 30°C for a predetermined time (e.g., 30-40 minutes).[22][23]
-
-
Reaction Termination and Separation :
-
Stop the reaction by adding 3% phosphoric acid.
-
Spot an aliquot of the reaction mixture onto a filter paper (e.g., P81 phosphocellulose or glass fiber).
-
Wash the filters multiple times with phosphoric acid to remove unincorporated radiolabeled ATP.
-
Perform a final wash with methanol or ethanol and allow the filters to dry.
-
-
Data Acquisition and Analysis :
-
Measure the radioactivity on each filter using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the controls and determine the IC50 value.
-
Mandatory Visualization
Caption: T-Cell Receptor (TCR) signaling cascade and the inhibitory role of A-770041 on Lck.
References
- 1. abmole.com [abmole.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SB 431542 |TGF-βRI (ALK5), ALK,ALK7 inhibitor | Hello Bio [hellobio.com]
- 6. sb-431542.com [sb-431542.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. A-770041, a novel and selective small-molecule inhibitor of Lck, prevents heart allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A-770041 | Selective Lck inhibitor | TargetMol [targetmol.com]
- 15. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 16. Beyond TCR Signaling: Emerging Functions of Lck in Cancer and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. SRC kinase inhibition with saracatinib limits the development of osteolytic bone disease in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. apexbt.com [apexbt.com]
- 20. Probe A-770041 | Chemical Probes Portal [chemicalprobes.org]
- 21. researchgate.net [researchgate.net]
- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 23. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 24. researchgate.net [researchgate.net]
- 25. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
A 77-01 in Focus: A Comparative Analysis of a Potent TGF-β Signaling Inhibitor
For researchers and professionals in drug development, the transforming growth factor-beta (TGF-β) signaling pathway represents a critical target for therapeutic intervention in a host of diseases, including cancer and fibrosis. Within the arsenal of small molecule inhibitors targeting this pathway, A 77-01 has emerged as a significant tool for in vitro research. This guide provides a comparative analysis of this compound, presenting its performance against other known inhibitors, detailing experimental methodologies, and visualizing its mechanism of action.
Performance Comparison of ALK5 Inhibitors
This compound is a potent inhibitor of the TGF-β type I receptor, activin-like kinase 5 (ALK5), with a reported half-maximal inhibitory concentration (IC50) of 25 nM.[1][2] Its efficacy in blocking TGF-β signaling has been evaluated in comparison to other well-characterized ALK5 inhibitors, such as A-83-01 and SB-431542. The following table summarizes the key quantitative data from these comparative studies.
| Compound | IC50 (TGF-β-induced Transcriptional Activation) | Effect on Smad2 Phosphorylation | Notes |
| This compound | 25 nM[2] | Complete inhibition at 1 µM[2] | Potent inhibitor of ALK5.[1][3] |
| A-83-01 | 12 nM[2] | Complete inhibition at 1 µM[2] | Twice as potent as this compound in inhibiting transcriptional activation.[2] |
| SB-431542 | Partial inhibition at 1 µM[2] | This compound and A-83-01 are five to ten times more potent.[2] |
Experimental Methodologies
The comparative efficacy of these inhibitors has been determined through a series of key in vitro experiments. Understanding these protocols is crucial for the interpretation of the presented data and for the design of future studies.
TGF-β-Induced Transcriptional Activation Assay
This assay quantifies the ability of a compound to inhibit the TGF-β-mediated activation of a reporter gene.
-
Cell Line: Mv1Lu cells.
-
Treatment: Cells were treated with varying concentrations of the inhibitors (e.g., 0.01-10 μM for this compound) for 25 hours.[1]
-
Induction: TGF-β was used to induce transcriptional activation.
-
Readout: Luciferase activity was measured as an indicator of transcriptional activation. The IC50 value represents the concentration of the inhibitor required to reduce the luciferase activity by 50%.[2]
Smad2 Phosphorylation Inhibition Assay
This experiment assesses the inhibitor's capacity to block the phosphorylation of Smad2, a key downstream event in the TGF-β signaling cascade.
-
Cell Line: HaCaT cells.[2]
-
Pre-treatment: Cells were pre-treated with the inhibitors (e.g., 1 µM) for 30 minutes.[2]
-
Stimulation: TGF-β (1 ng/mL) was then added for 1 hour to induce Smad2 phosphorylation.[2]
-
Analysis: Cell lysates were subjected to immunoblotting using antibodies specific for phosphorylated Smad2 and total Smad2/3 to determine the extent of inhibition.[2]
Cell Growth Inhibition Assay
This assay evaluates the ability of the inhibitors to counteract the growth-inhibitory effects of TGF-β.
-
Cell Line: Mv1Lu cells.[1]
-
Treatment: Cells were treated with the inhibitor (e.g., 1 µM this compound) for 24-72 hours in the presence of TGF-β.[1]
-
Outcome: The prevention of TGF-β-induced growth inhibition was measured to assess the inhibitor's efficacy.[1][2]
Signaling Pathway and Mechanism of Action
This compound exerts its inhibitory effects by targeting ALK5, a transmembrane serine/threonine kinase receptor. The following diagram illustrates the canonical TGF-β/Smad signaling pathway and the point of intervention for this compound.
References
Validating the Inhibitory Effect of A 77-01 on TGF-β Induced Transcription: A Comparative Guide
For researchers investigating the transforming growth factor-beta (TGF-β) signaling pathway, small molecule inhibitors are indispensable tools. A 77-01 is a potent inhibitor of the TGF-β type I receptor (ALK5), a key kinase in the signaling cascade that ultimately leads to the transcription of TGF-β target genes. This guide provides a comparative analysis of this compound with other commonly used ALK5 inhibitors, supported by experimental data and detailed protocols for validating their efficacy.
Performance Comparison of ALK5 Inhibitors
The inhibitory potency of this compound and its alternatives is typically quantified by their half-maximal inhibitory concentration (IC50) against the ALK5 kinase. A lower IC50 value indicates a higher potency. The following table summarizes the reported IC50 values for several prominent ALK5 inhibitors.
| Inhibitor | Target(s) | IC50 (for ALK5) | Key Characteristics |
| This compound | ALK5 | 25 nM[1][2], 34 nM[3] | Potent and selective ALK5 inhibitor.[3] |
| A-83-01 | ALK4, ALK5, ALK7 | 12 nM[4] | Highly potent inhibitor of ALK4/5/7. This compound is a likely active metabolite of A-83-01.[2] |
| SB-431542 | ALK4, ALK5, ALK7 | 94 nM[4][5] | Widely used, selective inhibitor of ALK4/5/7.[5][6] |
| Galunisertib (LY2157299) | ALK5 | 56 nM | First-in-class oral ALK5 inhibitor that has been evaluated in clinical trials.[7] |
| LY2109761 | TGF-βR-I, TGF-βR-II | 38 nM (Ki for TβRI) | Dual inhibitor of TGF-β receptor type I and II kinases.[8] |
Experimental Protocols
To validate the inhibitory effect of this compound and other compounds on TGF-β induced transcription, several key experiments are typically performed.
TGF-β Reporter Luciferase Assay
This assay quantitatively measures the transcriptional activity of Smad proteins, the downstream effectors of TGF-β signaling.
Principle: Cells are transiently transfected with a reporter plasmid containing a luciferase gene driven by a promoter with Smad-binding elements (SBEs).[9][10] Upon activation by TGF-β, the Smad complex binds to the SBEs and drives the expression of luciferase. An inhibitor will block this process, leading to a decrease in luciferase activity.
Protocol:
-
Cell Culture: Plate cells (e.g., HEK293T, HaCaT, or Mv1Lu) in a 96-well plate.
-
Transfection: Co-transfect the cells with a SBE-luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
Inhibitor Treatment: After 24 hours, pre-treat the cells with varying concentrations of this compound or other inhibitors for 1 hour.
-
TGF-β Stimulation: Add TGF-β1 (typically 1-5 ng/mL) to the wells and incubate for 16-24 hours.
-
Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibitory effect is calculated as the percentage reduction in luciferase activity in inhibitor-treated cells compared to TGF-β stimulated cells without the inhibitor.
Western Blot for Phospho-Smad2
This experiment directly assesses the activation of Smad2, a key step in the TGF-β signaling pathway.
Principle: TGF-β stimulation leads to the phosphorylation of Smad2 at specific serine residues (Ser465/467).[11] A specific antibody against phospho-Smad2 can detect this activated form. An effective inhibitor will prevent this phosphorylation.
Protocol:
-
Cell Culture and Serum Starvation: Grow cells to 80-90% confluency and then serum-starve them for 12-16 hours to reduce basal signaling.
-
Inhibitor Pre-treatment: Pre-treat the cells with the inhibitor for 1 hour.
-
TGF-β Stimulation: Stimulate the cells with TGF-β1 for 30-60 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-Smad2 (Ser465/467) and total Smad2 (as a loading control).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the ratio of phospho-Smad2 to total Smad2.
Cell Proliferation/Growth Inhibition Assay
This assay evaluates the functional consequence of TGF-β signaling inhibition on cell growth. TGF-β can inhibit the proliferation of many cell types, and an effective inhibitor can reverse this effect.
Principle: The effect of the inhibitor on cell viability and proliferation in the presence of TGF-β is measured using methods like the MTT assay or by counting cell numbers.
Protocol (MTT Assay):
-
Cell Seeding: Seed cells (e.g., Mv1Lu mink lung epithelial cells) in a 96-well plate.
-
Treatment: Treat the cells with TGF-β1 in the presence or absence of different concentrations of the inhibitor.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of growth inhibition reversed by the inhibitor.
Visualizing the Mechanism of Action
To better understand how this compound and its alternatives function, it is helpful to visualize their point of intervention within the TGF-β signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. SB 431542 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 6. Mechanism of SB431542 in inhibiting mouse embryonic stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epitopeptide.com [epitopeptide.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. merckmillipore.com [merckmillipore.com]
Safety Operating Guide
Proper Disposal Procedures for A 77-01: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of A 77-01, a potent TGF-βRI (ALK-5) inhibitor. By adhering to these procedures, laboratories can minimize risks to personnel and the environment, fostering a culture of safety and building trust in their chemical handling practices.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The following information is based on available safety data and best practices for handling similar chemical compounds.
Personal Protective Equipment (PPE): All personnel handling this compound waste must wear appropriate PPE, including:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Protective Clothing: A lab coat or other protective garments to prevent skin contact.
Handling:
-
Conduct all waste handling and consolidation activities in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid the generation of dust or aerosols.
-
Be aware of the chemical's incompatibilities: this compound is incompatible with strong acids and strong bases.
Quantitative Data and Chemical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference. This information is crucial for the proper segregation and labeling of waste.
| Property | Value |
| Chemical Name | 4-[3-(6-Methyl-2-pyridinyl)-1H-pyrazol-4-yl]-quinoline |
| CAS Number | 607737-87-1 |
| Molecular Formula | C₁₈H₁₄N₄ |
| Molecular Weight | 286.33 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO (to 100 mM) and 1eq. HCl (to 50 mM). Also soluble in DMF (5 mg/ml) and Ethanol (1 mg/ml).[1] |
| Stability | Stable for at least 4 years when stored at -20°C.[1] No decomposition is expected if used according to specifications. |
| Incompatibilities | Strong bases, strong acids. |
| Hazardous Decomposition | No dangerous decomposition products are known. |
Disposal Protocol
The following step-by-step protocol is a general guideline for the proper disposal of this compound. It is essential to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and sealed hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines. Given its pyrazole and quinoline structure, it should be treated as potentially harmful to aquatic life and should not be disposed of down the drain.[2][3]
2. Waste Container Labeling:
-
All waste containers must be clearly and accurately labeled with:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and its CAS number: "607737-87-1."
-
The approximate concentration or quantity of the waste.
-
The date of accumulation.
-
Any associated hazard symbols (as determined by the SDS and institutional guidelines).
-
3. Storage of Waste:
-
Store sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area.
-
Ensure that the storage area is away from incompatible materials, particularly strong acids and bases.
4. Arranging for Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.
-
Provide a complete and accurate inventory of the waste being disposed of.
Experimental Protocols for Waste Treatment (General Guidance)
-
Incineration: High-temperature incineration at a licensed hazardous waste facility is a common and effective method for the destruction of organic chemical waste.
-
Advanced Oxidation Processes: Methods such as anodic oxidation and electro-Fenton processes have been shown to be effective in degrading nitrogen-heterocyclic compounds like quinoline and indole.[4] These processes, however, require specialized equipment and expertise.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
References
Personal protective equipment for handling A 77-01
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling the compound A 77-01, a potent inhibitor of the TGF-β type I receptor superfamily activin-like kinase ALK5.[1] Adherence to these procedures is critical for ensuring personnel safety and maintaining experimental integrity.
Hazard Identification and Risk Assessment
While some suppliers do not classify this compound as a hazardous substance according to the Globally Harmonized System (GHS), others advise caution due to its potent biological activity and the fact that its toxicological properties have not been fully investigated.[2] Therefore, a conservative approach to handling is recommended. Potential routes of exposure include inhalation, ingestion, and skin or eye contact.[2]
Summary of Hazard Ratings:
| Hazard Rating System | Health | Fire | Reactivity |
| NFPA | 0 | 0 | 0 |
| HMIS | 0 | 0 | 0 |
Data sourced from the Cayman Chemical Safety Data Sheet. These ratings indicate a low level of hazard in their respective categories under standard laboratory conditions.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. The exact breakthrough time should be confirmed with the glove manufacturer. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or airborne particles.[3][4] |
| Skin and Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Not generally required under normal handling conditions. Use a NIOSH-approved respirator if engineering controls are insufficient or if handling large quantities. | Avoid inhalation of the compound, especially if it becomes airborne. |
Safe Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.[2]
General Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not breathe dust or aerosols.
-
Wash hands thoroughly after handling.[5]
-
Follow standard laboratory hygiene practices. Do not eat, drink, or smoke in the handling area.[5]
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Protect from light.
Emergency Procedures and First Aid
Immediate response is crucial in the event of accidental exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[5] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[2][5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Spill and Disposal Plan
Spill Containment:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an absorbent material (e.g., sand, diatomite) to contain liquid spills. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[2][5]
-
Decontaminate: Clean the spill area thoroughly.
-
Collect Waste: Place all contaminated materials into a sealed container for disposal.
Waste Disposal:
-
Dispose of this compound and any contaminated materials as hazardous chemical waste.
-
Follow all local, state, and federal regulations for chemical waste disposal. Do not allow the substance to enter sewers or waterways.[5]
Visual Workflow for Handling this compound
Caption: A streamlined workflow for the safe handling of this compound from preparation to disposal.
Logical Relationships for Safety Precautions
Caption: Logical relationships between potential exposure routes and the corresponding protective measures.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
